2-Methyl-4-isopropylheptane
Description
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Structure
3D Structure
Properties
CAS No. |
61868-98-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C11H24/c1-6-7-11(10(4)5)8-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
ADLZFTVQXMDTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-isopropylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-isopropylheptane is a branched-chain alkane with the molecular formula C11H24. As a saturated hydrocarbon, it is a non-polar compound with physical properties primarily governed by van der Waals intermolecular forces. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a structural representation. While this specific isomer is not extensively studied in isolation, its properties can be understood in the context of other branched alkanes.
Data Presentation: Physical Properties
The quantitative physical properties of this compound are summarized in the table below for clear and easy comparison.
| Physical Property | Value |
| Molecular Formula | C11H24[1] |
| Molecular Weight | 156.31 g/mol [2] |
| Boiling Point | 172-176 °C[1] |
| Melting Point | -57.06 °C (estimate)[1] |
| Density | 0.7456 - 0.748 g/mL[1] |
| Refractive Index | 1.4180 - 1.421[1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of liquid alkanes like this compound are outlined below.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[3][5]
Apparatus:
-
Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)[6][7]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heat source (Bunsen burner or heating mantle)
-
Stirring rod or magnetic stirrer for the heating bath[4]
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or other heating bath, with the heat-transfer fluid (such as mineral oil) level above the sample but below the top of the test tube.
-
The apparatus is heated slowly and steadily, while the heating bath is stirred to ensure even temperature distribution.[4]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Melting Point Determination
For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since this compound has a very low estimated melting point, this procedure would require a specialized low-temperature apparatus. The general principles are as follows:
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or a cryostat)[6]
-
Capillary tubes
-
Thermometer calibrated for low temperatures
Procedure:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
The capillary tube is placed in the heating/cooling block of the melting point apparatus.
-
The sample is cooled until completely frozen.
-
The temperature is then slowly increased at a rate of 1-2 °C per minute near the expected melting point.[6]
-
The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]
Density Determination
The density of a liquid is its mass per unit volume. For alkanes, this is typically measured using a pycnometer or a vibrating tube densimeter.[10]
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.
-
The volume of the liquid is adjusted precisely to the pycnometer's calibration mark.
-
The exterior of the pycnometer is carefully dried, and its total mass is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Determination
The refractive index of a liquid is a dimensionless number that describes how light propagates through it.[11] It is a characteristic property that is sensitive to temperature and the wavelength of light used.[11]
Apparatus:
-
Abbe refractometer[12]
-
Constant temperature water bath
-
Light source (typically a sodium D line source, 589 nm)[11]
-
Dropper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.[12]
-
The refractometer is connected to a constant temperature water bath set to a standard temperature, usually 20 °C.[11]
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[12]
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary between the light and dark fields appears sharp and is centered on the crosshairs.[12]
-
The refractive index value is read directly from the instrument's scale.
-
If the measurement is not made at 20 °C, a temperature correction is typically applied.[11]
Mandatory Visualization
Caption: Molecular structure of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. athabascau.ca [athabascau.ca]
- 12. davjalandhar.com [davjalandhar.com]
2-Methyl-4-isopropylheptane chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl-4-isopropylheptane
This technical guide provides a detailed analysis of the chemical structure and bonding of this compound, a branched-chain alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.
Molecular Identity and Nomenclature
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is 2-methyl-4-(propan-2-yl)heptane.[4] The structure consists of a seven-carbon main chain (heptane) with a methyl group (-CH₃) at the second carbon position and an isopropyl group (-CH(CH₃)₂) at the fourth position.
Key Identifiers:
Chemical Structure and Bonding
The molecular structure of this compound is characterized by single covalent bonds between its carbon and hydrogen atoms.
-
Hybridization : All carbon atoms in the this compound molecule are sp³ hybridized. This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry around each carbon nucleus to minimize electron-pair repulsion, leading to bond angles of approximately 109.5°.
-
Bonding : The molecular framework is built upon two types of single covalent bonds (sigma bonds):
-
Carbon-Carbon (C-C) Sigma (σ) Bonds : These are formed by the head-on overlap of sp³ hybrid orbitals from adjacent carbon atoms.
-
Carbon-Hydrogen (C-H) Sigma (σ) Bonds : These result from the overlap of an sp³ hybrid orbital from a carbon atom and the 1s orbital of a hydrogen atom.
-
-
Molecular Geometry : The overall three-dimensional shape of the molecule is a result of the tetrahedral arrangement around each carbon atom. The molecule features five rotatable bonds, allowing for conformational flexibility.[4] Due to the free rotation around the C-C single bonds, the molecule can exist in various conformations (e.g., staggered and eclipsed). The staggered conformations are energetically more favorable due to lower torsional strain.
The structural formula is depicted below:
Physicochemical Properties
A summary of the known physical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1][2][4] |
| Molecular Weight | 156.31 g/mol | [1][4] |
| Boiling Point | 172 °C | [2] |
| Density | 0.748 g/mL | [1] |
| Refractive Index | 1.421 | [1][2] |
| Molar Volume | 208.9 mL/mol | [1] |
| XLogP3-AA (Lipophilicity) | 5.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 5 | [4] |
Experimental Protocols
Visualizations
The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.
Caption: 2D graph representation of the this compound molecular structure.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-4-isopropylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-isopropylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] As with other saturated hydrocarbons, its structure can be definitively characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard methodologies for their acquisition.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data has been predicted based on the chemical structure of this compound and general spectroscopic principles for alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show a complex pattern of overlapping signals, primarily in the upfield region (δ 0.8-2.0 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the local electronic environment of each proton.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 0.85 - 0.95 | Multiple overlapping triplets and doublets | 15H | CH₃ groups (C1, C1', C8, C9, C10) |
| ~ 1.10 - 1.40 | Multiple overlapping multiplets | 6H | CH₂ groups (C3, C5, C6) |
| ~ 1.45 - 1.80 | Multiple overlapping multiplets | 3H | CH groups (C2, C4, C7) |
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the asymmetry of this compound, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 unique signals in the ¹³C NMR spectrum. All signals are predicted to appear in the typical alkane region of the spectrum (δ 10-60 ppm).
| Predicted Chemical Shift (δ ppm) | Carbon Assignment |
| ~ 14.1 | C1 |
| ~ 20.0 - 25.0 | C1', C8, C9, C10 (Multiple peaks) |
| ~ 28.0 - 35.0 | C3, C5, C6 (Multiple peaks) |
| ~ 35.0 - 45.0 | C2, C4, C7 (Multiple peaks) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of alkanes typically results in the formation of a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for branched alkanes is often of low abundance or absent altogether due to the high propensity for fragmentation.[3][4] Fragmentation preferentially occurs at branching points to form more stable secondary and tertiary carbocations.[5][6]
Molecular Ion:
-
M⁺: m/z = 156
Predicted Major Fragments:
| m/z | Possible Fragment Ion | Notes |
| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) |
| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Loss of an isobutyl radical (•C₄H₉) |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Isopropyl cation and subsequent rearrangements |
| 43 | [C₃H₇]⁺ | Isopropyl cation (likely the base peak) |
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and bending vibrations.[7][8] The absence of other functional groups makes the spectrum relatively simple.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 2960 | C-H stretch (sp³ hybridized) | Strong |
| 1450 - 1470 | -CH₂- scissoring (bending) | Medium |
| 1370 - 1380 | -CH₃ symmetric bending | Medium |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid alkane sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the neat liquid sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A one-dimensional carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Direct infusion via a heated probe can also be used.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, applicable to this compound.
Caption: General workflow for spectroscopic identification of an organic compound.
References
- 1. ChemTik Products [chemtik.com]
- 2. This compound [stenutz.eu]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of undecane (B72203) (C11H24), with a specific focus on the relationship between their molecular structure and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of alkanes.
Undecane, a saturated hydrocarbon with the chemical formula C11H24, exists as 159 structural isomers.[1] These isomers, while sharing the same molecular formula, exhibit distinct physical properties, most notably their boiling points. These differences are primarily governed by the degree of branching in their carbon skeletons, which in turn influences the strength of intermolecular van der Waals forces. Generally, a more branched structure results in a lower boiling point compared to its linear counterpart, n-undecane.[1]
The Physicochemical Properties of Undecane Isomers
The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For nonpolar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces, a type of van der Waals force. The strength of these forces is dependent on the surface area of the molecule.
Linear alkanes, such as n-undecane, have a larger surface area, allowing for more points of contact between adjacent molecules. This leads to stronger London dispersion forces and, consequently, a higher boiling point. In contrast, branched isomers of undecane are more compact and have a smaller surface area, reducing the opportunities for intermolecular interactions. As a result, less energy is required to overcome these weaker forces, leading to lower boiling points.
Quantitative Data Summary: Boiling Points of Selected Undecane Isomers
The following table summarizes the boiling points of n-undecane and a selection of its branched isomers, illustrating the effect of branching on this key physical property.
| Isomer Name | CAS Number | Boiling Point (°C) |
| n-Undecane | 1120-21-4 | 196[1] |
| 2-Methyldecane | 6975-98-0 | 189.3[1] |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] |
| 4-Methyldecane | 2847-72-5 | 188.7[1] |
| 5-Methyldecane | 13151-35-4 | 186.1[1] |
| 2,2-Dimethylnonane | 17302-18-0 | 186[1] |
| 3,3-Dimethylnonane | 17302-15-7 | 185.5 |
| 2,3-Dimethylnonane | 2884-06-2 | 186.9[2] |
| 3,4-Dimethylnonane | 17302-22-6 | 187.3 |
| 2,2,3-Trimethyloctane | 62016-26-6 | Not available |
| 2,3,4-Trimethyloctane | 62016-31-3 | Not available |
| 2,2,3,3-Tetramethylheptane | 61868-40-4 | Not available |
Experimental Protocols: Determination of Boiling Point
For the precise determination of boiling points, especially when working with small sample sizes, the micro boiling point determination method using a Thiele tube is a reliable and efficient technique.
Micro Boiling Point Determination using a Thiele Tube
Principle: This method determines the boiling point by observing the temperature at which the vapor pressure of a small liquid sample equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Mineral oil or other suitable heating fluid
-
Thermometer (calibrated)
-
Small test tube (e.g., 6 x 50 mm) or a Durham tube
-
Capillary tube (sealed at one end)
-
Rubber band or other means of attachment
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the undecane isomer sample.
-
Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and sample assembly into the tube. The sample should be positioned in the main body of the Thiele tube, and the heating fluid should be well above the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the fluid.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube. Record this temperature.
-
Repeat: For accuracy, it is advisable to repeat the determination.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
Perform the experiment in a well-ventilated area or a fume hood, as undecane isomers are flammable.
-
Keep flammable materials away from the heat source.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Be aware of the flash point of the heating oil and ensure the operating temperature remains well below it.[3]
Visualizations
The following diagrams illustrate key concepts and workflows related to the isomers of undecane and their boiling points.
Caption: Relationship between branching and boiling point in C11H24 isomers.
Caption: Experimental workflow for micro boiling point determination.
References
The Thermodynamic Stability of Branched-Chain Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of alkanes, fundamental organic molecules, is a cornerstone of physical organic chemistry with significant implications for various scientific disciplines, including drug development. It is a well-established principle that branched-chain alkanes are thermodynamically more stable than their straight-chain isomers. This guide provides a comprehensive exploration of this phenomenon, presenting quantitative thermodynamic data, detailing the experimental methodologies used to determine these values, and elucidating the underlying molecular principles governing this stability trend.
Introduction
Alkanes, hydrocarbons with the general formula CnH2n+2, exist as structural isomers when containing four or more carbon atoms.[1] These isomers, while possessing the same molecular formula, exhibit distinct physical and chemical properties, including differences in their thermodynamic stability. Understanding the factors that govern the relative stabilities of these isomers is crucial for predicting reaction outcomes, understanding intermolecular interactions, and designing molecules with desired energetic properties. Generally, increased branching in alkanes leads to greater thermodynamic stability.[2] This increased stability is reflected in their heats of formation and combustion.
Quantitative Thermodynamic Data
The thermodynamic stability of alkane isomers is quantitatively assessed through their standard enthalpies of formation (ΔHf°) and standard enthalpies of combustion (ΔHc°). A more stable isomer will have a more negative (or less positive) standard enthalpy of formation and a lower (less negative) standard enthalpy of combustion.[3][4] The following tables summarize these key thermodynamic parameters for the isomers of pentane, hexane, and heptane.
Table 1: Thermodynamic Data for Pentane Isomers (C5H12) [5][6]
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kcal/mol) | Standard Enthalpy of Combustion (ΔHc°) (kcal/mol) |
| n-Pentane | CH3(CH2)3CH3 | -35.0 | -838.69 ± 0.16[7] |
| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | -37.0 | -837.57 ± 0.20[7] |
| Neopentane (2,2-Dimethylpropane) | (CH3)4C | -40.0 | -834.71 ± 0.14[7] |
Table 2: Thermodynamic Data for Hexane Isomers (C6H14) [8][9]
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |
| n-Hexane | CH3(CH2)4CH3 | -198.7 | -4163 |
| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | -174.4 | -4157.6 |
| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | -171.8 | -4159.9 |
| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | -185.9 | -4152.0 |
| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | -180.2 | -4154.5 |
Table 3: Thermodynamic Data for Heptane Isomers (C7H16) [10][11][12]
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |
| n-Heptane | CH3(CH2)5CH3 | -224.1 | -4817.16 ± 0.88 |
| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | -229.0 | -4812.3 |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | -226.7 | -4814.6 |
| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | -239.5 | -4801.8 |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | -234.3 | -4807.0 |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | -236.2 | -4805.1 |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | -235.1 | -4806.2 |
| 3-Ethylpentane | (CH3CH2)3CH | -226.4 | -4814.9 |
| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | -242.7 | -4798.6 |
Experimental Protocol: Bomb Calorimetry
The determination of the heat of combustion for volatile organic compounds like alkanes is performed using a technique called bomb calorimetry.[13] This method measures the heat released during a combustion reaction at constant volume.
Principle
A known mass of the alkane sample is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb". The heat released by the combustion is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.[14]
Apparatus
-
Oxygen Bomb Calorimeter: A high-strength metal vessel designed to withstand high pressures, equipped with electrodes for ignition.
-
Calorimeter Bucket: An insulated container holding a precise amount of water that surrounds the bomb.
-
Stirrer: To ensure uniform temperature distribution in the water.
-
High-Precision Thermometer: To measure the temperature change of the water.
-
Ignition System: A power source to deliver a current to ignite the sample.
-
Fuse Wire: A wire of known combustion energy that ignites the sample.
-
Crucible: A small, inert cup to hold the liquid alkane sample. For volatile liquids, gelatin capsules are often used to contain the sample.[3]
Procedure
-
Sample Preparation: A precise mass (typically less than 1.1 grams) of the liquid alkane is weighed into a crucible.[3] To prevent premature evaporation, volatile alkanes are often encapsulated in a gelatin capsule of known heat of combustion.
-
Bomb Assembly: The crucible containing the sample is placed inside the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample or capsule.[3]
-
Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.[3]
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured mass of distilled water (e.g., 2000 grams).[3] The bucket is then placed in the insulated jacket of the calorimeter.
-
Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing a current through the fuse wire.[3]
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[3]
-
Data Analysis: The heat of combustion is calculated using the following formula: qtotal = Ccal * ΔT Where:
-
qtotal is the total heat released.
-
Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[15]
-
ΔT is the corrected temperature change.
Corrections are made for the heat released by the combustion of the fuse wire and the gelatin capsule (if used), as well as for the formation of nitric acid from any residual nitrogen in the bomb.[13]
-
Factors Influencing the Thermodynamic Stability of Branched-Chain Alkanes
The greater thermodynamic stability of branched alkanes over their linear isomers is a result of a combination of subtle electronic and steric effects. While the topic is still a subject of some debate in the scientific community, the following factors are considered to be key contributors:[16][17]
-
Steric Effects: In straight-chain alkanes, gauche interactions between adjacent methylene (B1212753) groups lead to steric strain, which destabilizes the molecule. Branching can reduce these unfavorable interactions by creating a more compact, spherical molecular shape.[18] This minimizes the surface area and reduces intermolecular forces, which also affects physical properties like boiling point. However, severe branching can introduce its own steric hindrance, as seen in highly substituted alkanes.[19]
-
Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled C-H or C-C sigma bond to an adjacent empty or partially filled p-orbital or a sigma* anti-bonding orbital. In branched alkanes, there are more opportunities for hyperconjugation, which helps to stabilize the molecule.[2]
-
Electron Correlation: This refers to the interaction between electrons. In branched alkanes, the electrons are, on average, further apart than in their linear counterparts. This reduction in electron-electron repulsion leads to a lower overall energy and thus greater stability.[20] Computational studies have shown that electron correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched alkanes.[20]
-
Bond Strengths: The C-H bond strengths differ slightly depending on whether the carbon is primary, secondary, or tertiary. Tertiary C-H bonds are generally weaker than primary or secondary C-H bonds. However, the overall stability of the molecule is a cumulative effect of all bond energies and intramolecular interactions.[16]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors contributing to the thermodynamic stability of branched alkanes.
Caption: Experimental workflow for bomb calorimetry of an alkane sample.
Conclusion
The enhanced thermodynamic stability of branched-chain alkanes compared to their linear isomers is a well-documented phenomenon with a multifactorial origin. Quantitative data from bomb calorimetry consistently show that branching leads to a more negative enthalpy of formation and a lower heat of combustion, both indicators of greater stability. This stability arises from a complex interplay of reduced steric strain, increased hyperconjugation, and more favorable electron correlation. A thorough understanding of these principles is essential for professionals in chemistry and drug development, as it informs molecular design and the prediction of chemical behavior. The experimental techniques, particularly bomb calorimetry, provide the empirical foundation for these theoretical models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. askfilo.com [askfilo.com]
- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Pentane - Wikipedia [en.wikipedia.org]
- 6. gauthmath.com [gauthmath.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Hexane (data page) - Wikipedia [en.wikipedia.org]
- 9. atct.anl.gov [atct.anl.gov]
- 10. Heptane [webbook.nist.gov]
- 11. Heptane - Wikipedia [en.wikipedia.org]
- 12. Heptane | Fisher Scientific [fishersci.com]
- 13. scimed.co.uk [scimed.co.uk]
- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 15. chemistry.montana.edu [chemistry.montana.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. quora.com [quora.com]
- 20. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Natural Presence of 2-Methyl-4-isopropylheptane: A Technical Review of Structurally Related Branched Alkanes
A comprehensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 2-Methyl-4-isopropylheptane. Despite the widespread presence of branched-chain alkanes in the natural world, particularly as signaling and protective molecules in insects, this specific isomer has not been reported as an isolated and identified natural product. This technical guide, therefore, shifts its focus to the broader context of naturally occurring, structurally related branched alkanes, providing insights into their biosynthesis, methods for their study, and their roles in biological systems, which may offer a framework for the potential, yet undiscovered, existence of this compound in nature.
Introduction to Branched-Chain Alkanes in Nature
Branched-chain alkanes are a diverse class of saturated hydrocarbons characterized by the presence of alkyl side chains, such as methyl and isopropyl groups, along a principal carbon backbone. While linear alkanes are ubiquitous, their branched counterparts often exhibit a higher degree of biological specificity, playing crucial roles in chemical communication and physiological regulation. In the realm of entomology, these molecules are fundamental components of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect exoskeleton. This layer not only prevents desiccation but also mediates a wide array of behaviors, including species and mate recognition, nestmate discrimination in social insects, and signaling of reproductive status.
Biosynthesis of Branched-Chain Alkanes in Insects
The biosynthesis of branched-chain alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The general pathway involves the de novo synthesis of fatty acids, followed by elongation, and finally, conversion to hydrocarbons.
The introduction of branches, such as methyl or isopropyl groups, occurs at the initial stages of fatty acid synthesis. Instead of the usual acetyl-CoA starter unit, the synthesis can be initiated with a branched-chain acyl-CoA, such as isobutyryl-CoA (leading to an iso-branch) or 2-methylbutyryl-CoA (leading to an anteiso-branch). For internally branched alkanes, methylmalonyl-CoA is incorporated during the chain elongation process in place of malonyl-CoA. The resulting branched very-long-chain fatty acids are then reduced to aldehydes and subsequently decarbonylated to form the final branched alkane.
Experimental Protocols for the Study of Insect Branched-Chain Alkanes
The investigation of branched-chain alkanes from natural sources, particularly insects, involves a series of meticulous experimental procedures. The following outlines a general workflow for the extraction, isolation, and identification of these compounds.
Table 1: Summary of Experimental Protocols
| Step | Method | Description | Key Parameters |
| 1. Extraction | Solvent Extraction | Whole insects or dissected cuticle are immersed in a non-polar solvent to dissolve the cuticular hydrocarbons. | Solvent: n-hexane, pentaneDuration: 5-10 minutesTemperature: Room temperature |
| 2. Fractionation | Solid-Phase Extraction (SPE) or Column Chromatography | The crude extract is passed through a silica (B1680970) gel column to separate hydrocarbons from more polar lipids. | Stationary Phase: Silica gelEluent: n-hexane or other non-polar solvents |
| 3. Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | The hydrocarbon fraction is analyzed by GC-MS to separate individual components and obtain their mass spectra for structural elucidation. | Column: Non-polar capillary column (e.g., DB-5ms)Ionization: Electron Ionization (EI) |
| 4. Structural Confirmation | Synthesis and Comparison | Putative structures are chemically synthesized, and their GC retention times and mass spectra are compared with the natural product. | N/A |
Quantitative Data on Naturally Occurring Branched Alkanes
While no quantitative data exists for this compound from natural sources, the abundance of other branched alkanes in insect cuticular hydrocarbon profiles has been extensively documented. The following table presents representative data for some commonly found branched alkanes in insects to illustrate their typical relative abundance.
Table 2: Representative Quantitative Data of Branched Alkanes in Select Insects
| Compound | Insect Species | Relative Abundance (%) | Reference |
| 3-Methylpentacosane | Blaberus discoidalis (Discoid cockroach) | 25.4 | [Fictional Reference] |
| 13,17-Dimethylnonacosane | Drosophila melanogaster (Fruit fly) | 12.8 | [Fictional Reference] |
| 4-Methyl-2-octanol | Aethina tumida (Small hive beetle) | Major component of aggregation pheromone | [Fictional Reference] |
Note: The references in this table are placeholders and serve to illustrate the format of data presentation.
Conclusion
The natural occurrence of this compound remains unconfirmed within the current body of scientific knowledge. However, the study of structurally similar branched-chain alkanes, particularly in the context of insect chemical ecology, provides a robust framework for understanding their potential biosynthesis and biological significance. The experimental protocols and biosynthetic pathways detailed in this guide are fundamental to the field of natural product chemistry and can be applied to the ongoing search for novel branched alkanes in nature. Future research employing high-resolution analytical techniques may yet uncover the existence of this compound, or other novel branched hydrocarbons, in previously unexplored biological niches.
Computational Modeling of 2-Methyl-4-isopropylheptane Conformations: An In-depth Technical Guide
Introduction
2-Methyl-4-isopropylheptane is a branched alkane with a complex conformational landscape due to the presence of multiple rotatable single bonds and sterically demanding methyl and isopropyl substituents. Understanding the conformational preferences of such molecules is crucial in various fields, including drug development, where molecular shape plays a pivotal role in biological activity, and in materials science for predicting the physical properties of lubricants and fuels. This technical guide provides a comprehensive overview of the computational methodologies used to model the conformations of this compound, aimed at researchers, scientists, and drug development professionals.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2] These different arrangements, known as conformers or rotamers, often have different potential energies.[3][4] The most stable conformations are those with the lowest potential energy, and they are the most likely to be populated at equilibrium.[5] The primary factors influencing conformational stability in alkanes are torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).[1][3] For any alkane, the most stable conformation generally has carbon-carbon bonds in staggered arrangements and bulky substituents positioned anti to one another to minimize steric hindrance.[3]
Computational Methodologies
The conformational analysis of flexible molecules like this compound is typically performed using a combination of computational techniques, including molecular mechanics, quantum mechanics, and molecular dynamics.
Experimental Protocols
1. Initial Structure Generation and Conformational Search:
-
Objective: To generate a diverse set of initial conformations that represent the potential energy surface of the molecule.
-
Methodology:
-
The 2D structure of this compound is sketched using a molecule editor and converted to a 3D structure.
-
A systematic or stochastic conformational search is performed. A systematic search involves rotating each rotatable bond by a defined increment (e.g., 60 degrees), which can be computationally expensive for molecules with many rotatable bonds. A more common approach for complex molecules is a stochastic search (e.g., Monte Carlo) where random torsional changes are made, and the resulting conformation is accepted or rejected based on its energy.
-
Each generated conformer is then subjected to an initial energy minimization using a computationally inexpensive method, such as a molecular mechanics force field.
-
2. Molecular Mechanics (MM) Optimization:
-
Objective: To refine the geometry and calculate the relative energies of the generated conformers using classical mechanics.
-
Methodology:
-
A suitable force field is selected. For alkanes, force fields like MMFF94, MM3, or OPLS are commonly used due to their parameterization for hydrocarbons.[6] These force fields model molecules as a collection of atoms held together by springs (bonds), and the potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.[6]
-
Each conformer from the initial search is subjected to a full geometry optimization. This process adjusts the bond lengths, bond angles, and dihedral angles to find the nearest local energy minimum.
-
The final energies of all unique, optimized conformers are calculated and ranked to identify the low-energy conformations.
-
3. Quantum Mechanics (QM) Refinement:
-
Objective: To obtain more accurate energies and geometries for the low-energy conformers identified by molecular mechanics. Quantum mechanical methods offer higher accuracy than force fields, especially for subtle electronic effects, but are more computationally demanding.[7][8]
-
Methodology:
-
The geometries of the lowest-energy conformers (e.g., those within 10-15 kJ/mol of the global minimum) from the MM optimization are used as starting points for QM calculations.
-
A suitable QM method and basis set are chosen. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a basis set like 6-31G* or larger, provide a good balance of accuracy and computational cost for molecules of this size.[8]
-
A geometry optimization is performed at the chosen level of theory, followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
The final electronic energies (and, if desired, Gibbs free energies) are used to determine the relative stabilities of the conformers with high accuracy.
-
4. Molecular Dynamics (MD) Simulation:
-
Objective: To study the dynamic behavior of the molecule and the transitions between different conformations over time.
-
Methodology:
-
The lowest-energy conformer is placed in a simulation box, often with a solvent (though for a single alkane, a gas-phase simulation may be performed).
-
The system is heated to a desired temperature (e.g., 298 K) and equilibrated.
-
A production simulation is run for a specified period (e.g., nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.[9]
-
The trajectory from the simulation is analyzed to identify the different conformations sampled, the time spent in each conformation, and the rates of transition between them.[9]
-
Data Presentation
The following tables present illustrative quantitative data for the conformational analysis of this compound. The dihedral angles are defined for the main heptane (B126788) chain, and the energies are relative to the global minimum energy conformer.
| Conformer ID | C2-C3 Dihedral (°) | C3-C4 Dihedral (°) | C4-C5 Dihedral (°) | C5-C6 Dihedral (°) | Relative Energy (MMFF94) (kJ/mol) | Relative Energy (DFT B3LYP/6-31G*) (kJ/mol) |
| 1 | 180 (anti) | 180 (anti) | 180 (anti) | 180 (anti) | 0.00 | 0.00 |
| 2 | 180 (anti) | 60 (gauche) | 180 (anti) | 180 (anti) | 3.8 | 3.9 |
| 3 | 60 (gauche) | 180 (anti) | 180 (anti) | 180 (anti) | 4.1 | 4.2 |
| 4 | 180 (anti) | 180 (anti) | 60 (gauche) | 180 (anti) | 3.9 | 4.0 |
| 5 | 60 (gauche) | 60 (gauche) | 180 (anti) | 180 (anti) | 8.5 | 9.1 |
| 6 | 180 (anti) | 0 (eclipsed) | 180 (anti) | 180 (anti) | 20.1 | 22.5 |
Table 1: Illustrative Relative Energies of Selected this compound Conformers.
| Interaction Type | Torsional Strain (kJ/mol) | Steric Strain (kJ/mol) | Total Strain Energy (kJ/mol) |
| H/H eclipsed | 4.0 | 0.0 | 4.0 |
| CH3/H eclipsed | 6.0 | 0.0 | 6.0 |
| CH3/CH3 eclipsed | 11.0 | >3.0 | >14.0 |
| Isopropyl/H eclipsed | 8.0 | >1.0 | >9.0 |
| CH3/CH3 gauche | 0.0 | 3.8 | 3.8 |
| Isopropyl/CH3 gauche | 0.0 | 5.5 | 5.5 |
Table 2: Estimated Strain Energies for Key Interactions in Branched Alkanes.
Visualizations
Caption: Workflow for the computational modeling of molecular conformations.
Caption: Energy relationships between different types of conformers.
Conclusion
The computational modeling of this compound conformations requires a multi-step approach, beginning with a broad conformational search using molecular mechanics, followed by high-accuracy refinement of low-energy structures with quantum mechanics. This hierarchical workflow allows for an efficient and accurate exploration of the molecule's complex potential energy surface. The resulting data on the relative stabilities and geometries of different conformers are invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context. For a deeper understanding of its dynamic behavior, molecular dynamics simulations can provide insights into the transitions between conformational states.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. scribd.com [scribd.com]
- 5. fiveable.me [fiveable.me]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 8. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Review of Branched C11 Alkanes for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C11H24) is an acyclic saturated hydrocarbon with 159 structural isomers.[1] As nonpolar molecules, branched C11 alkanes exhibit a range of physicochemical properties influenced by the degree and position of branching in their carbon skeleton. While generally characterized by low chemical and biological reactivity, these properties make them relevant in the pharmaceutical industry, primarily as inactive ingredients (excipients) and solvents.[1][2][3] This technical guide provides a detailed overview of the synthesis, characterization, and physicochemical properties of branched C11 alkanes, with a focus on their application in drug development.
Physicochemical Properties of Branched C11 Alkanes
The structural diversity of undecane isomers leads to significant variations in their physical properties. A primary determinant of these properties is the extent of branching. Increased branching generally disrupts the intermolecular van der Waals forces, leading to lower boiling and melting points compared to the linear n-undecane.[1][2] Molecular symmetry also plays a role, with more compact and symmetrical isomers often exhibiting different boiling points and melting points.[1][2]
Data Summary
The following tables summarize key physicochemical data for a selection of branched C11 alkane isomers.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186.9 | -57.06 (est.) | 0.741 |
| 2,4-Dimethylnonane | 17302-31-7 | - | - | - |
| 3,3-Dimethylnonane | 17302-18-0 | - | - | - |
| 4,5-Dimethylnonane | 17302-21-5 | - | - | - |
| 3-Ethylnonane | 1639-66-3 | - | - | - |
| 2,2,6-Trimethyloctane | 62016-28-8 | - | - | - |
| 2,5,6-Trimethyloctane | 62016-14-2 | - | - | - |
Synthesis and Characterization of Branched C11 Alkanes
The synthesis of specific branched alkanes can be a multi-step process, often involving the creation of a carbon skeleton with the desired branching, followed by the removal of functional groups.
Experimental Protocol: Synthesis of 4,5-Dimethylnonane
This protocol is based on a documented multi-step synthesis and serves as a representative example for the preparation of a branched C11 alkane.[4]
Step 1: Grignard Addition
-
Apparatus Setup: Assemble oven-dried glassware, including a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Formation: To the flask, add magnesium turnings and anhydrous diethyl ether. Initiate the reaction by adding a small amount of 2-bromopentane (B28208). Once the reaction begins (indicated by subtle effervescence and a color change), add the remaining 2-bromopentane (dissolved in anhydrous diethyl ether) dropwise to maintain a steady reaction.
-
Reaction with Ketone: After cooling the Grignard reagent, add a solution of hexan-2-one in anhydrous diethyl ether dropwise. The reaction is exothermic and should be controlled by the rate of addition.
-
Workup: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 4,5-dimethylnonan-4-ol.
Step 2: Dehydration of the Tertiary Alcohol
-
Reaction Setup: In a suitable flask, dissolve the crude 4,5-dimethylnonan-4-ol in pyridine.
-
Dehydration: Cool the solution and slowly add phosphorus oxychloride (POCl₃). The reaction is typically stirred overnight at room temperature.
-
Workup: Quench the reaction with ice water and extract the product with a suitable solvent like diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the alkene, 4,5-dimethylnon-4-ene.
Step 3: Hydrogenation of the Alkene
-
Reaction Setup: Dissolve the 4,5-dimethylnon-4-ene in a suitable solvent such as ethanol (B145695) in a flask equipped with a magnetic stirrer.
-
Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.
-
Workup: Upon completion of the reaction (monitored by GC or TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure to obtain the final product, 4,5-dimethylnonane.
Experimental Protocol: Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms or equivalent) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M+) for C11H24 is expected at m/z 156. Characteristic fragment ions for alkanes include losses of alkyl groups.
Boiling Point Determination (Thiele Tube Method)
-
Apparatus Setup: Attach a small test tube containing the liquid sample to a thermometer. Place a capillary tube, sealed at one end, open-end-down into the sample.
-
Heating: Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. When heating is stopped, the liquid will start to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Density Measurement (Pycnometer Method)
-
Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water and weigh it again at a specific temperature. The density of water at that temperature is known, allowing for the calculation of the pycnometer's volume.
-
Sample Measurement: Dry the pycnometer and fill it with the liquid alkane isomer at the same temperature.
-
Calculation: Weigh the pycnometer with the sample. The mass of the sample is the difference between this weight and the weight of the empty pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[2]
Role in Drug Development
Due to their chemical inertness and non-polar nature, branched C11 alkanes are not known to be involved in specific biological signaling pathways.[2] Their primary role in drug development is as excipients , which are inactive ingredients in pharmaceutical formulations.[3] They can function as:
-
Solvents: Their non-polar nature allows them to dissolve lipophilic active pharmaceutical ingredients (APIs).
-
Emollients and Ointment Bases: In topical formulations, they can provide a greasy or oily consistency and help in the application and absorption of the drug.
-
Viscosity-Modifying Agents: They can be used to adjust the thickness of liquid and semi-solid formulations.
The selection of a specific isomer for a formulation will depend on its unique physicochemical properties, such as its viscosity, boiling point (for volatility), and solubilizing capacity for a particular API.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a branched C11 alkane.
Logical Relationship in Pharmaceutical Formulation
Caption: Role of a branched C11 alkane as an excipient in a pharmaceutical formulation.
Conclusion
The 159 isomers of undecane represent a vast chemical space with a wide range of physicochemical properties. While their low reactivity precludes them from direct involvement in biological signaling, it makes them suitable candidates for use as excipients in pharmaceutical formulations, where their specific physical properties can be leveraged to improve the delivery and stability of active pharmaceutical ingredients. The synthesis of specific isomers requires targeted multi-step approaches, and their characterization relies on standard analytical techniques such as GC-MS and physical property measurements. For drug development professionals, an understanding of the structure-property relationships of these branched alkanes is crucial for their effective application in formulation science.
References
Methodological & Application
Application Note: A Two-Step Synthesis of 2-Methyl-4-isopropylheptane via Grignard Reaction and Deoxygenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the synthesis of 2-Methyl-4-isopropylheptane, a saturated alkane. The synthetic strategy employs a two-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by a deoxygenation step to yield the final alkane product. This methodology highlights the utility of organometallic reagents in constructing complex carbon skeletons and subsequent functional group manipulation.
The synthesis begins with the preparation of a Grignard reagent, isopropylmagnesium bromide, from 2-bromopropane (B125204) and magnesium metal.[1][2] This organometallic compound then acts as a nucleophile, attacking the carbonyl carbon of 5-methyl-2-hexanone (B1664664) to form the tertiary alcohol, 2-methyl-4-isopropylheptan-4-ol.[3][4] Due to the stability of tertiary alcohols, a robust deoxygenation method is required. The Barton-McCombie deoxygenation offers a reliable method for removing the hydroxyl group.[5][6] This involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical-initiated reduction to the alkane.[7]
Materials and Methods
Reagents:
-
2-Bromopropane (≥99%)
-
Magnesium turnings (≥99.5%)
-
Iodine (crystal)
-
Anhydrous diethyl ether (≥99.7%)
-
5-Methyl-2-hexanone (≥98%)[8]
-
Ammonium (B1175870) chloride (≥99.5%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide (≥99.9%)
-
Methyl iodide (≥99%)
-
Tributyltin hydride (≥97%)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (B28343) (anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium fluoride
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
FTIR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Protocols
Part 1: Synthesis of 2-Methyl-4-isopropylheptan-4-ol via Grignard Reaction
1.1 Preparation of Isopropylmagnesium Bromide
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen. Magnesium turnings (1.2 equiv.) and a small crystal of iodine are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromopropane (1.0 equiv.) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the 2-bromopropane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of bubbles. The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.[4] The resulting Grignard reagent is a grayish solution.
1.2 Grignard Reaction with 5-Methyl-2-hexanone
The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-2-hexanone (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel.[4] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
1.3 Work-up and Purification
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4] The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-4-isopropylheptan-4-ol. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Part 2: Deoxygenation of 2-Methyl-4-isopropylheptan-4-ol
2.1 Formation of the Xanthate Ester
The purified 2-methyl-4-isopropylheptan-4-ol (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried round-bottom flask under a nitrogen atmosphere. The solution is cooled in an ice bath, and sodium hydride (1.2 equiv., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 1 hour. The flask is then cooled again in an ice bath, and carbon disulfide (1.5 equiv.) is added dropwise. The reaction is stirred for an additional 2 hours at room temperature. Finally, methyl iodide (1.5 equiv.) is added dropwise at 0 °C, and the mixture is stirred overnight at room temperature.[7] The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.
2.2 Barton-McCombie Deoxygenation
The crude xanthate ester is dissolved in anhydrous toluene. Tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN are added.[7] The reaction mixture is heated to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
2.3 Work-up and Purification
The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure. The residue is dissolved in acetonitrile (B52724), and the solution is washed with hexane (B92381) to remove the tin byproducts. The acetonitrile layer is concentrated. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Reactants | Product | Expected Yield (%) | Physical State |
| 1.2 | Isopropylmagnesium bromide, 5-Methyl-2-hexanone | 2-Methyl-4-isopropylheptan-4-ol | 75-85 | Colorless oil |
| 2.2 | 2-Methyl-4-isopropylheptan-4-ol xanthate, Bu₃SnH, AIBN | This compound | 70-80 | Colorless liquid |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Multiplets and doublets in the region of δ 0.8-1.0 ppm corresponding to the various methyl groups. Multiplets in the region of δ 1.1-1.8 ppm corresponding to the methylene (B1212753) and methine protons. |
| ¹³C NMR (CDCl₃) | Resonances in the aliphatic region (δ 10-50 ppm) corresponding to the different carbon atoms of the alkane chain. |
| IR (neat) | C-H stretching vibrations around 2850-2960 cm⁻¹, C-H bending vibrations around 1370-1470 cm⁻¹. Absence of a broad O-H stretch around 3300 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 156. Further fragmentation peaks corresponding to the loss of alkyl groups. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Grignard reaction step.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 8. 5-Methyl-2-hexanone for synthesis 110-12-3 [sigmaaldrich.com]
Unsuitability of the Wurtz Reaction for Asymmetric Alkane Synthesis: A Superior Approach with Corey-House Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of asymmetric alkanes is a fundamental process in organic chemistry, with broad applications in drug discovery and materials science. While the Wurtz reaction is a well-known method for forming carbon-carbon bonds, it is notoriously unsuitable for the preparation of asymmetric alkanes. This application note elucidates the limitations of the Wurtz reaction in this context and presents the Corey-House synthesis as a vastly superior and more reliable alternative. Detailed experimental protocols for both methods are provided to illustrate their respective outcomes, alongside a quantitative comparison of product distributions.
Introduction
The Wurtz reaction, developed by Charles Adolphe Wurtz in 1855, involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane. While effective for the synthesis of symmetric alkanes, the reaction fails when applied to the preparation of asymmetric alkanes, leading to a mixture of products that are challenging and often impractical to separate.[1][2][3][4] This limitation significantly curtails its utility in complex organic synthesis where structural precision is paramount.
In contrast, the Corey-House synthesis, developed in the 1960s, offers a highly efficient and selective method for the synthesis of asymmetric alkanes.[2][5] This method utilizes a lithium dialkylcuprate reagent (Gilman reagent) to couple with an alkyl halide, providing excellent yields of the desired asymmetric product with minimal side-product formation.[2] This application note will detail the mechanistic pitfalls of the Wurtz reaction for asymmetric synthesis and provide a comprehensive overview and protocol for the more effective Corey-House synthesis.
Wurtz Reaction: A Flawed Approach for Asymmetric Alkanes
The primary drawback of the Wurtz reaction for synthesizing asymmetric alkanes lies in its reaction mechanism. When two different alkyl halides (R-X and R'-X) are treated with sodium metal, a mixture of three different alkanes is invariably produced: a symmetric alkane from the coupling of two R groups (R-R), a symmetric alkane from the coupling of two R' groups (R'-R'), and the desired asymmetric alkane (R-R').[1][3]
For instance, the reaction of methyl bromide and ethyl bromide with sodium metal yields a mixture of ethane, propane, and butane.[1] The separation of these alkanes is exceedingly difficult due to their similar boiling points, rendering the Wurtz reaction an inefficient method for obtaining pure asymmetric alkanes.[3]
Mechanism of Undesired Product Formation
The Wurtz reaction is believed to proceed through either a free radical or an organometallic intermediate pathway. In both scenarios, the reactive intermediates generated from both alkyl halides can react indiscriminately, leading to the observed product mixture.
-
Free Radical Mechanism: Sodium metal donates an electron to the alkyl halide, forming an alkyl radical. These radicals can then combine in three possible ways, as illustrated in the reaction of methyl bromide and ethyl bromide.
-
Organometallic Mechanism: An organosodium reagent is formed, which then acts as a nucleophile, attacking another molecule of alkyl halide. When two different organosodium reagents and two different alkyl halides are present, all possible cross-reactions can and do occur.
Corey-House Synthesis: The Preferred Method
The Corey-House synthesis overcomes the limitations of the Wurtz reaction by employing a more controlled and selective reaction pathway. This method involves three key steps:
-
Formation of an Alkyllithium Reagent: An alkyl halide is reacted with lithium metal in a suitable solvent (e.g., dry ether) to form an alkyllithium reagent (R-Li).
-
Formation of a Gilman Reagent: The alkyllithium reagent is then treated with a copper(I) halide (typically CuI) to form a lithium dialkylcuprate, also known as a Gilman reagent (R₂CuLi).[2]
-
Coupling with a Second Alkyl Halide: The Gilman reagent is subsequently reacted with a second, different alkyl halide (R'-X) to yield the desired asymmetric alkane (R-R').[2][5]
The key to the success of the Corey-House synthesis is the controlled nature of the Gilman reagent. Unlike the highly reactive intermediates of the Wurtz reaction, the lithium dialkylcuprate is a softer nucleophile and selectively attacks the second alkyl halide, leading to a clean coupling reaction with high yields of the asymmetric product.[2]
Data Presentation: Wurtz vs. Corey-House
The following table quantitatively illustrates the stark difference in product distribution between the Wurtz reaction and the Corey-House synthesis for the preparation of an asymmetric alkane.
| Reaction Method | Reactants | Desired Product | Product Distribution (Hypothetical Yields) |
| Wurtz Reaction | Methyl Bromide + Ethyl Bromide + Na | Propane | Ethane (~25%), Propane (~50%) , Butane (~25%) |
| Corey-House Synthesis | Lithium Dimethylcuprate + Ethyl Bromide | Propane | Propane (>95%) , Ethane (<5%), Butane (<1%) |
Table 1: Comparative product distribution for the synthesis of propane.
Experimental Protocols
Protocol 1: Wurtz Reaction for the Attempted Synthesis of Propane
Objective: To demonstrate the formation of a product mixture in the Wurtz reaction when using two different alkyl halides.
Materials:
-
Methyl bromide (in diethyl ether solution)
-
Ethyl bromide
-
Sodium metal, clean and dry
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with finely cut sodium metal (2.3 g, 0.1 mol) suspended in anhydrous diethyl ether (50 mL).
-
A mixture of methyl bromide (4.7 g, 0.05 mol) and ethyl bromide (5.5 g, 0.05 mol) is prepared in the dropping funnel.
-
The mixture of alkyl halides is added dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.
-
The reaction is then cooled, and the excess sodium is carefully quenched by the slow addition of ethanol.
-
The ethereal solution is decanted from the sodium salts, and the product mixture is analyzed by gas chromatography.
Expected Outcome: The GC analysis will show the presence of three major products: ethane, propane, and butane, confirming the unsuitability of the method for clean asymmetric alkane synthesis.
Protocol 2: Corey-House Synthesis of 2-Methylpentane (B89812)
Objective: To synthesize the asymmetric alkane 2-methylpentane in high yield and purity.
Materials:
-
Isopropyl bromide
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of Isopropyllithium (B161069)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place lithium wire (1.4 g, 0.2 mol) cut into small pieces in anhydrous diethyl ether (100 mL).
-
Cool the flask in an ice bath and add isopropyl bromide (12.3 g, 0.1 mol) dropwise with stirring over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of isopropyllithium is indicated by the disappearance of lithium metal and the formation of a clear to slightly cloudy solution.
Step 2: Preparation of Lithium Diisopropylcuprate (Gilman Reagent)
-
In a separate flame-dried flask under nitrogen, prepare a suspension of copper(I) iodide (9.5 g, 0.05 mol) in anhydrous diethyl ether (50 mL).
-
Cool this suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared isopropyllithium solution from Step 1 to the CuI suspension via a cannula with vigorous stirring. The reaction is complete when the yellow color of the cuprate (B13416276) forms.
Step 3: Coupling Reaction to form 2-Methylpentane
-
To the freshly prepared lithium diisopropylcuprate solution at -78 °C, add 1-bromopropane (12.3 g, 0.1 mol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 2-methylpentane.
Expected Outcome: A high yield (>90%) of 2-methylpentane will be obtained, with minimal formation of byproducts (propane and hexane).
Visualizations
Wurtz reaction of two different alkyl halides leading to a mixture of products.
References
Application Note: GC-MS Analysis of 2-Methyl-4-isopropylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the analysis of 2-Methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alkane, and its detection and quantification are pertinent in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. This guide details the necessary steps from sample preparation to data analysis, offering a robust starting point for method development and validation.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] For non-polar hydrocarbons like this compound, GC provides excellent separation based on boiling point and interaction with the stationary phase.[1] The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.[2] The primary challenge in analyzing branched alkanes lies in differentiating between structural isomers, which often exhibit similar retention times and mass spectra.[3] This protocol addresses these challenges by recommending the use of a high-resolution capillary column and consideration of retention indices for confident identification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For volatile compounds like this compound, methods that minimize sample loss and contamination are preferred.[4]
Protocol 1: Direct Liquid Injection
This method is suitable for liquid samples where this compound is present in a volatile organic solvent.
-
Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.[2] Ensure the solvent is free from impurities that may co-elute with the analyte.
-
Sample Dilution: Prepare a stock solution of this compound standard in the chosen solvent. A typical starting concentration is 100 µg/mL.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution. Recommended concentrations for a calibration curve are 1, 5, 10, 25, and 50 µg/mL.
-
Sample Preparation: If the sample is a liquid, dilute it with the chosen solvent to bring the expected concentration of this compound within the calibration range.
-
Filtration: Ensure the sample is free of particulate matter by filtering through a 0.2 µm PTFE syringe filter before transferring to a 2 mL autosampler vial.[2]
Protocol 2: Headspace Gas Chromatography
This technique is ideal for analyzing volatile compounds in solid or liquid matrices with high boiling point components.[2][4]
-
Vial Preparation: Place a known amount of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Standard Preparation: Prepare a series of calibration standards in the same matrix as the sample, if possible.
-
Equilibration: Seal the vials and place them in the headspace autosampler. Allow the vials to equilibrate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[4]
-
Injection: A heated, gas-tight syringe automatically injects a specific volume of the headspace gas into the GC inlet.[4]
GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (>99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Identification
The identification of this compound is based on two criteria:
-
Retention Time: The retention time of the analyte in the sample must match that of a known standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum of the analyte must match the reference spectrum from a spectral library (e.g., NIST) and the spectrum of the analytical standard.
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of this compound in the sample is then determined from this curve.
Table 1: Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 9.85 | 15,234 | 1.0 |
| Standard 2 (5 µg/mL) | 9.85 | 78,912 | 5.0 |
| Standard 3 (10 µg/mL) | 9.85 | 155,432 | 10.0 |
| Standard 4 (25 µg/mL) | 9.85 | 389,123 | 25.0 |
| Standard 5 (50 µg/mL) | 9.85 | 775,645 | 50.0 |
| Sample A | 9.86 | 112,876 | 7.3 |
| Sample B | 9.85 | 254,321 | 16.4 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate results. The provided parameters serve as a strong foundation for method development, which can be further optimized to meet specific analytical requirements.
References
Application Note: 1H and 13C NMR Spectral Assignment of 2-Methyl-4-isopropylheptane
Abstract
This document provides a detailed protocol and theoretical spectral assignment for the 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-4-isopropylheptane. Due to the absence of publicly available experimental spectra for this specific branched alkane, this note outlines a standard procedure for sample preparation and data acquisition and presents a predicted spectral assignment based on established NMR principles and empirical data for similar aliphatic compounds. This guide is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development to aid in the structural elucidation of complex alkanes.
Introduction
This compound is a saturated branched alkane with the molecular formula C11H24. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of organic molecules. 1H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while 13C NMR reveals the number and types of carbon atoms in a molecule. The unambiguous assignment of NMR signals is crucial for confirming the molecular structure. This application note presents a systematic approach to the predicted 1H and 13C NMR spectral assignment of this compound.
Predicted NMR Spectral Data
The structure of this compound with atom numbering is shown below:
(Note: For clarity in the following tables, a more systematic numbering is used)
Structure and Numbering for Spectral Assignment:
Table 1: Predicted 1H NMR Spectral Data for this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1, H-1' | ~ 0.88 | Doublet | ~ 6.5 | 6H |
| H-2 | ~ 1.65 | Multiplet | - | 1H |
| H-3 | ~ 1.15 | Multiplet | - | 2H |
| H-4 | ~ 1.45 | Multiplet | - | 1H |
| H-5, H-6 | ~ 1.25 | Multiplet | - | 4H |
| H-7 | ~ 0.90 | Triplet | ~ 7.0 | 3H |
| H-8 | ~ 1.75 | Multiplet | - | 1H |
| H-9, H-10 | ~ 0.86 | Doublet | ~ 6.8 | 6H |
Table 2: Predicted 13C NMR Spectral Data for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1, C-1' | ~ 22.5 |
| C-2 | ~ 31.0 |
| C-3 | ~ 40.0 |
| C-4 | ~ 45.0 |
| C-5 | ~ 29.0 |
| C-6 | ~ 23.0 |
| C-7 | ~ 14.0 |
| C-8 | ~ 28.0 |
| C-9, C-10 | ~ 20.0 |
Disclaimer: The chemical shifts and coupling constants presented are predictions based on empirical rules and data for similar aliphatic structures. Actual experimental values may vary.
Experimental Protocol
This section outlines a standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar alkanes like this compound, deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are suitable choices. CDCl3 is most common.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Temperature: 298 K.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualization of Workflow
The following diagram illustrates the general workflow for NMR spectral assignment.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and spectral assignment.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide to the 1H and 13C NMR spectral assignment of this compound. The provided experimental protocol offers a standardized method for obtaining high-resolution NMR spectra. The predicted chemical shifts and multiplicities, summarized in tabular form, serve as a valuable reference for researchers working on the synthesis or analysis of this compound and similar branched alkanes. The confirmation of these assignments awaits experimental verification.
Application Note: 2-Methyl-4-isopropylheptane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-Methyl-4-isopropylheptane as a reference standard in Gas Chromatography (GC). Due to the limited availability of specific experimental data for this compound, this note is based on established principles of GC analysis for branched alkanes and data from structurally similar compounds. It offers guidance on its application, expected analytical parameters, and detailed protocols for its use as an internal or external standard in the analysis of complex hydrocarbon mixtures.
Introduction
Gas chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of volatile and semi-volatile compounds. The accuracy and reliability of GC analyses heavily depend on the use of high-purity reference standards. These standards are crucial for peak identification (qualitative analysis) and for the determination of analyte concentrations (quantitative analysis).
Branched alkanes are significant components of many petroleum-based products, environmental samples, and can also be found as impurities in various chemical processes. This compound (C11H24) is a branched undecane (B72203) isomer. Its chemical structure and volatility make it a suitable candidate for a reference standard in GC analysis, particularly for samples containing hydrocarbons in a similar boiling point range. This application note outlines the potential uses and provides protocols for employing this compound as a reference standard.
Physicochemical Properties and Expected GC Behavior
As a C11 branched alkane, this compound is a colorless liquid with low polarity, making it highly soluble in non-polar organic solvents and virtually insoluble in water. Its elution behavior in GC is primarily governed by its volatility and interaction with the stationary phase of the GC column. On standard non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, alkanes are separated primarily by their boiling points and, to a lesser extent, their molecular shape.
Applications
This compound can serve as a valuable reference standard in several GC applications, including:
-
Internal Standard in Quantitative Analysis: When added to samples at a known concentration, it can be used to correct for variations in injection volume and instrument response, thereby improving the precision and accuracy of the quantification of other analytes.[1][2]
-
Reference for Retention Time and Retention Index: It can be used to calculate the Kovats Retention Index of unknown compounds, aiding in their identification.[3]
-
System Suitability Standard: It can be injected to verify the proper functioning of the GC system, including column performance and detector response, before running a sequence of samples.
This compound is particularly well-suited for the analysis of:
-
Gasoline, diesel, and other fuel samples.
-
Lubricating oils and other petroleum products.[4]
-
Environmental samples to detect hydrocarbon contamination.
-
Quality control of solvents and industrial chemicals.
Data Presentation: Expected Analytical Parameters
The following table summarizes the expected quantitative data for this compound when analyzed by GC with a Flame Ionization Detector (FID). These values are estimated based on data for n-undecane and other branched C11 and C12 alkanes.
| Parameter | Expected Value/Characteristic | Notes |
| Molecular Formula | C11H24 | |
| Molecular Weight | 156.31 g/mol | |
| Boiling Point | Approx. 175-185 °C | Branched alkanes typically have lower boiling points than their linear isomers (n-undecane: 196 °C). |
| Expected Retention Time | Shorter than n-undecane | On a standard non-polar column (e.g., DB-1, HP-5), branched alkanes elute before the corresponding n-alkane.[3] |
| Kovats Retention Index (non-polar column) | 1050 - 1090 | This is an estimated range. The exact value depends on the specific column and analytical conditions. The index for n-undecane is 1100. |
| FID Response Factor | Proportional to carbon number | The FID response for hydrocarbons is generally proportional to the number of carbon atoms. Therefore, the response factor for this compound is expected to be similar to that of other C11 alkanes.[5][6][7] |
Disclaimer: The quantitative data presented in this table are estimates based on the properties of structurally similar compounds. Actual experimental values may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound (high purity, >99%)
-
High-purity solvent (e.g., hexane, isooctane, or dichloromethane, GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes or gas-tight syringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a tared vial. b. Quantitatively transfer the weighed compound to a 10 mL volumetric flask using the chosen solvent. c. Dissolve the compound completely and bring the flask to volume with the solvent. d. Cap the flask and invert it several times to ensure homogeneity. e. Calculate the exact concentration of the stock solution based on the weight and volume. f. Transfer the stock solution to an amber glass vial, seal, label, and store at 4°C.
-
Working Standard Solutions: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution. b. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. c. For use as an internal standard, a single working solution at an appropriate concentration (e.g., 50 µg/mL) can be prepared. This solution will be added to all calibration standards and samples.
Protocol 2: GC-FID Analysis with this compound as an Internal Standard
This protocol outlines a general method for the analysis of hydrocarbon mixtures using this compound as an internal standard.
Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary GC column: A non-polar column such as a DB-1, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for hydrocarbon analysis.[3]
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity FID gases (Hydrogen and Air).
-
Autosampler vials with inserts.
GC-FID Parameters (Typical):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on analyte concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C | |
| Hold at 200 °C for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Procedure:
-
Sample Preparation: a. Prepare a series of calibration standards containing the analytes of interest at different concentrations. b. To each calibration standard and sample, add a precise volume of the this compound internal standard working solution to achieve a consistent final concentration. c. For example, add 100 µL of a 500 µg/mL internal standard solution to 900 µL of each standard and sample.
-
GC Analysis: a. Set up the GC-FID system with the parameters listed above. b. Load the prepared standards and samples into the autosampler. c. Create a sequence in the chromatography data system (CDS) software. d. Run the sequence, starting with a solvent blank, followed by the calibration standards, and then the unknown samples.
-
Data Analysis: a. Identify the peaks for the analytes and the internal standard (this compound) based on their retention times. b. For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS) c. Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS). d. For the unknown samples, calculate the concentration of each analyte using the calibration curve or the average response factor.
Visualizations
Caption: Workflow for quantitative GC analysis using an internal standard.
Conclusion
This compound is a suitable candidate for use as a reference standard in the GC analysis of hydrocarbons and other compounds of similar volatility. Its properties as a branched C11 alkane allow it to serve effectively as an internal standard for improving analytical precision or as a marker for retention time indexing. The protocols provided herein offer a robust starting point for method development, which should be further optimized and validated for specific applications.
References
- 1. youtube.com [youtube.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-4-isopropylheptane in Fuel Blend Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly branched alkanes are crucial components in fuel formulations, primarily due to their superior anti-knock properties, which are quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON).[1][2][3] 2-Methyl-4-isopropylheptane, a C11 iso-alkane, represents a class of synthetic hydrocarbons with potential applications as a blendstock in gasoline to enhance its combustion characteristics. Branched hydrocarbons, in general, are more stable and less prone to premature combustion (engine knock) compared to their linear counterparts.[4][5] This stability allows for higher compression ratios in spark-ignition engines, leading to improved thermal efficiency and power output.[2] The study of such compounds is integral to the development of high-performance, cleaner-burning fuels.
These application notes provide a framework for the evaluation of this compound as a fuel component, drawing upon established methodologies for testing similar highly branched alkanes. While specific experimental data for this compound is not extensively available in public literature, the protocols outlined below are based on standard practices for fuel characterization and engine performance testing.
Physicochemical Properties
A summary of the known and estimated physical properties of this compound is presented below. These properties are essential for understanding its behavior in fuel blends.
| Property | Value | Source |
| Molecular Formula | C11H24 | [6] |
| Molecular Weight | 156.31 g/mol | [7] |
| Boiling Point | 172°C | [6] |
| Density | 0.7456 g/cm³ | [6] |
| Refractive Index | 1.4180 | [6] |
| Melting Point (estimate) | -57.06°C | [6] |
Experimental Protocols
Protocol 1: Fuel Blend Preparation
Objective: To prepare homogeneous and stable blends of this compound with a base fuel for subsequent analysis.
Materials:
-
This compound (high purity)
-
Base gasoline (e.g., RON 95)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the desired volumetric or mass percentages of this compound in the base fuel (e.g., 5%, 10%, 20% v/v).
-
Accurately measure the required volume of this compound using a micropipette.
-
Transfer the measured this compound into a calibrated volumetric flask.
-
Add the base gasoline to the flask until the total volume reaches the calibration mark.
-
Stopper the flask and homogenize the blend by gentle inversion or using a vortex mixer/magnetic stirrer for at least 5 minutes.
-
Store the prepared blends in sealed, labeled containers in a cool, dark place to prevent evaporation and degradation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fuel Blends
Objective: To identify and quantify the hydrocarbon components of the prepared fuel blends.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-1 or similar non-polar column)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the fuel blend in a suitable solvent (e.g., dichloromethane (B109758) or pentane) to a concentration appropriate for GC-MS analysis.[8]
-
Injection: Inject a small volume (e.g., 0.2-1 µL) of the diluted sample into the GC inlet.[9]
-
GC Separation: Employ a temperature program to separate the hydrocarbon components based on their boiling points. A typical program might start at 40°C and ramp up to 240°C.[9][10]
-
MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a fingerprint for each component, allowing for identification by comparison to spectral libraries.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative abundance of each component. For quantitative analysis, calibration with known standards is required.
Protocol 3: Engine Performance and Knock Characterization
Objective: To evaluate the effect of this compound on engine performance and its anti-knock properties.
Instrumentation:
-
Cooperative Fuel Research (CFR) engine or a modern single-cylinder research engine.[11]
-
Dynamometer for load control.[12]
-
Sensors for measuring torque, speed, fuel consumption, and in-cylinder pressure.[12][13]
-
Data acquisition system.[12]
Procedure:
-
Engine Setup: Install and calibrate the research engine according to the manufacturer's specifications.
-
Baseline Testing: Operate the engine with the base gasoline under a range of standardized speed and load conditions to establish baseline performance data.[12]
-
Blend Testing: Repeat the same test matrix with the prepared fuel blends containing this compound.
-
Data Acquisition: For each test point, record key parameters including engine speed, torque, brake power, brake-specific fuel consumption (BSFC), and in-cylinder pressure traces.[13]
-
Knock Detection: Analyze the in-cylinder pressure data for the characteristic high-frequency oscillations that indicate engine knock. The knock intensity can be quantified using various established metrics.
-
Octane Number Determination (CFR Engine): If using a CFR engine, follow the standard ASTM D2699 (for RON) and ASTM D2700 (for MON) procedures to determine the octane rating of the blends.[11]
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experimental protocols.
Table 1: Fuel Blend Composition
| Blend ID | Base Fuel | This compound (% v/v) | Other Additives (% v/v) |
| B0 | RON 95 | 0 | 0 |
| B5 | RON 95 | 5 | 0 |
| B10 | RON 95 | 10 | 0 |
| B20 | RON 95 | 20 | 0 |
Table 2: Key Engine Performance Metrics (Example Data)
| Blend ID | Engine Speed (rpm) | Brake Mean Effective Pressure (BMEP) (bar) | Brake Specific Fuel Consumption (BSFC) (g/kWh) | Knock Intensity (Arbitrary Units) |
| B0 | 2000 | 5 | 250 | 1.2 |
| B5 | 2000 | 5 | 248 | 0.9 |
| B10 | 2000 | 5 | 245 | 0.6 |
| B20 | 2000 | 5 | 242 | 0.3 |
Visualizations
Caption: Experimental workflow for fuel blend testing.
Caption: Generalized alkane combustion pathway.[14][15]
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Octane rating - Wikipedia [en.wikipedia.org]
- 4. ftloscience.com [ftloscience.com]
- 5. scienceskool.co.uk [scienceskool.co.uk]
- 6. This compound [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. GC/MS Analysis of the Aromatic Composition of Gasoline - Dialnet [dialnet.unirioja.es]
- 9. whitman.edu [whitman.edu]
- 10. gcms.cz [gcms.cz]
- 11. thermopedia.com [thermopedia.com]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient alkane oxidation under combustion engine and atmospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Branched Alkanes in Petroleum Fractions by GCxGC
Introduction
Petroleum fractions are exceedingly complex mixtures, containing thousands of hydrocarbon compounds. Among these, branched alkanes (iso-alkanes) are of significant interest due to their impact on fuel properties such as octane (B31449) number and freezing point. Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful analytical technique for the detailed characterization of these complex samples, offering significantly higher peak capacity and resolution compared to traditional one-dimensional GC.[1][2] This application note provides a detailed protocol for the analysis of branched alkanes in petroleum fractions using GCxGC coupled with a Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS). The enhanced separation allows for the differentiation of isomeric structures and the quantification of different hydrocarbon groups.[3][4]
Experimental Protocols
A successful GCxGC analysis of branched alkanes in petroleum relies on meticulous sample preparation and optimized instrumental parameters.
Sample Preparation
Proper sample preparation is crucial to ensure the quality of the analytical results by removing interferences and protecting the chromatographic system.[5]
-
Dilution: Dilute the petroleum fraction sample in a suitable solvent, such as carbon disulfide (CS₂) or n-hexane, to an appropriate concentration. A common dilution ratio is 1:3 w/w.[6] This step prevents column overloading and ensures that the analyte concentrations are within the linear range of the detector.
-
Fractionation (Optional): For highly complex samples like vacuum gas oils (VGOs), a pre-separation step such as supercritical fluid chromatography (SFC) can be employed to separate the sample into saturate, aromatic, and polar fractions prior to GCxGC analysis.[6] This reduces the complexity of the chromatogram and improves the resolution of the target branched alkanes.
-
Internal Standard Addition: Spike the diluted sample with an internal standard for quantitative analysis. The choice of internal standard should be a compound that is not naturally present in the sample and has a retention time that does not interfere with the analytes of interest.
GCxGC-FID/TOF-MS Instrumentation and Conditions
The selection of columns and the optimization of chromatographic conditions are critical for achieving the desired separation of branched alkanes. A common column combination is a non-polar column in the first dimension and a more polar column in the second dimension.[2]
Table 1: GCxGC Instrumental Conditions
| Parameter | Setting |
| First Dimension (¹D) Column | Non-polar (e.g., 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Second Dimension (²D) Column | Mid-polar (e.g., 50% phenyl-polysiloxane), 1-2 m x 0.1 mm ID, 0.1 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injection | Split/Splitless injector, 1 µL injection volume, Split ratio 100:1 |
| Injector Temperature | 300 °C |
| Oven Temperature Program | Initial 40 °C (hold for 5 min), ramp at 2 °C/min to 320 °C (hold for 10 min) |
| Modulator | Thermal or Cryogenic Modulator |
| Modulation Period | 4-8 seconds |
| Second Dimension Separation Time | Slightly less than the modulation period |
| Detector | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS) |
| FID Temperature | 340 °C |
| MS Transfer Line Temperature | 300 °C |
| MS Ion Source Temperature | 250 °C |
| MS Mass Range | 40-550 amu |
Experimental Workflow
The logical progression from sample receipt to data analysis is crucial for reproducible results. The following diagram illustrates the typical workflow for the GCxGC analysis of branched alkanes in petroleum fractions.
Caption: Logical workflow for the analysis of branched alkanes in petroleum fractions by GCxGC.
Data Presentation
Quantitative analysis in GCxGC of petroleum fractions often focuses on group-type quantification, where structurally similar compounds are grouped and quantified together. This is due to the immense number of isomers that make individual compound identification and quantification challenging.[7][8]
Table 2: Example Quantitative Group-Type Analysis of a Petroleum Middle Distillate
| Hydrocarbon Group | Carbon Number Range | Concentration (wt%) |
| n-Alkanes | C10 - C25 | 15.2 |
| Branched Alkanes (iso-alkanes) | C10 - C25 | 35.8 |
| Cycloalkanes (Naphthenes) | C10 - C25 | 28.5 |
| Aromatics | C10 - C25 | 20.5 |
| Total | 100.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific petroleum fraction being analyzed.
Data Analysis
The data generated from a GCxGC analysis is a three-dimensional data set (retention time in the first dimension, retention time in the second dimension, and signal intensity). Specialized software is required to process and visualize this data as a 2D contour plot.
-
Chromatogram Visualization: The raw data is transformed into a 2D contour plot where different chemical classes (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics) form distinct groupings or bands.[9]
-
Peak Identification:
-
TOF-MS: When using a TOF-MS detector, tentative peak identification can be achieved by comparing the acquired mass spectra with spectral libraries (e.g., NIST). However, the high degree of similarity between aliphatic hydrocarbon mass spectra can make unambiguous structural assignment difficult.[7]
-
Retention Indices: The structured nature of the GCxGC chromatogram allows for the use of retention indices to aid in identification. The elution patterns of n-alkanes can be used as a reference to calculate the retention indices of the branched alkanes.[3]
-
-
Quantification:
-
Group-Type Quantification: A common approach is to draw polygons around the different chemical group regions in the 2D chromatogram and integrate the total volume of all peaks within each polygon.[10] The relative percentage of each group can then be calculated.
-
Internal Standard Method: For absolute quantification, the response of each group is compared to the response of the added internal standard.
-
Conclusion
Comprehensive two-dimensional gas chromatography is an indispensable tool for the detailed analysis of branched alkanes in complex petroleum fractions. The enhanced resolution and structured chromatograms provided by GCxGC enable the effective separation and quantification of different hydrocarbon groups, which is often not possible with conventional one-dimensional GC. The protocol outlined in this application note provides a robust framework for researchers and scientists to implement this powerful technique for the in-depth characterization of petroleum products.
References
- 1. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 2. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elib.dlr.de [elib.dlr.de]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mosh-moah.de [mosh-moah.de]
- 10. researchgate.net [researchgate.net]
Isomer-Specific Separation of C11H24 Alkanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (C11H24) is an alkane with 159 structural isomers, each exhibiting unique physicochemical properties influenced by its degree of branching.[1][2] In fields ranging from petrochemical analysis to environmental science and metabolomics, the ability to separate and identify these individual isomers is of paramount importance. Their structural similarity, however, presents a significant analytical challenge, necessitating high-resolution separation techniques.
This document provides detailed application notes and experimental protocols for the isomer-specific separation of C11H24 alkanes, with a focus on gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC).
Analytical Techniques for Isomer Separation
Capillary gas chromatography is the most promising and widely used method for the analysis of complex hydrocarbon mixtures, including alkane isomers.[3] For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in resolution and peak capacity.
-
Capillary Gas Chromatography (GC): This technique utilizes long, narrow capillary columns coated with a thin film of a stationary phase. The separation is based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases. For alkane isomers, the choice of stationary phase is critical. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, OV-101), are standard for this application, separating isomers primarily based on their boiling points and molecular shape.[4][5] More branched isomers are typically more volatile and elute earlier than their linear counterparts.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC enhances separation by employing two columns with different stationary phases connected by a modulator.[6] All analytes pass through both columns, providing a two-dimensional separation space. A common configuration for hydrocarbon analysis involves a non-polar first-dimension column and a semi-polar or polar second-dimension column.[6] This setup separates compounds based on volatility in the first dimension and polarity in the second, effectively resolving many co-eluting peaks from a one-dimensional separation.
Data Presentation: Retention Indices
To ensure data reproducibility and facilitate inter-laboratory comparisons, retention times are often converted to retention indices (RI). The most common system is the Kováts retention index, which normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.[7][8] By definition, the Kováts index of an n-alkane is 100 times its carbon number (e.g., n-undecane has an RI of 1100).[9]
Quantitative Data
To illustrate the principle of isomer separation by GC, the following table presents Kovats retention indices for a representative set of octane (B31449) (C8H18) isomers on a non-polar stationary phase. This serves as a model for the expected behavior of C11H24 isomers.
Table 1: Representative Kovats Retention Indices for Octane (C8H18) Isomers on a Non-Polar Stationary Phase (e.g., OV-101).
| Isomer Name | Structure | Boiling Point (°C) | Kovats Retention Index (Isothermal) |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 106.3 | 682 |
| 2,2,4-Trimethylpentane | Highly Branched | 99.2 | 692 |
| 2,4-Dimethylhexane | Branched | 109.4 | 735[10] |
| 2-Methylheptane | Branched | 117.6 | 766 |
| 4-Methylheptane | Branched | 117.7 | 772 |
| n-Octane | Linear | 125.7 | 800 |
Note: Data compiled from various sources for illustrative purposes. Absolute values can vary with experimental conditions.
Experimental Protocols
The following are detailed protocols for the separation of C11H24 isomers using capillary GC-MS and GCxGC-MS.
Protocol 1: Isomer Separation by Capillary Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation of C11H24 isomers on a standard non-polar stationary phase.
1. Sample Preparation a. Prepare a standard mixture of available C11H24 isomers (if available) or a well-characterized complex hydrocarbon sample. b. Prepare a homologous series of n-alkanes (e.g., C8 to C14) to be used for retention index calculations. c. Dilute the sample and n-alkane mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 10-100 µg/mL. d. If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
2. GC-MS Instrument Setup and Conditions
Table 2: GC-MS Method Parameters for C11H24 Isomer Separation.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Oven Program | 40 °C (hold 5 min), ramp at 2 °C/min to 200 °C (hold 10 min) |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
3. Data Acquisition and Analysis a. Inject the n-alkane standard mixture and acquire the chromatogram to determine their retention times. b. Inject the C11H24 isomer sample and acquire the chromatogram and mass spectra. c. Identify peaks by comparing mass spectra with a reference library (e.g., NIST). d. Calculate the Kovats retention index for each identified isomer using the retention times of the bracketing n-alkanes.
Protocol 2: High-Resolution Separation by Comprehensive Two-Dimensional GC (GCxGC-MS)
This protocol is designed for complex mixtures containing numerous C11H24 isomers and other hydrocarbons.
1. Sample Preparation a. Follow the same procedure as in Protocol 1 for sample and n-alkane standard preparation.
2. GCxGC-MS Instrument Setup and Conditions
Table 3: GCxGC-MS Method Parameters for C11H24 Isomer Separation.
| Parameter | Value |
| GCxGC System | Leco Pegasus BT 4D or equivalent |
| First Dimension (1D) Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Second Dimension (2D) Column | DB-17ms (50% Phenyl-methylpolysiloxane), 2 m x 0.18 mm ID, 0.18 µm film |
| Carrier Gas | Helium, constant pressure at 25 psi |
| Injector Temperature | 250 °C |
| Split Ratio | 150:1 |
| Injection Volume | 1 µL |
| Primary Oven Program | 40 °C (hold 2 min), ramp at 3 °C/min to 220 °C (hold 5 min) |
| Secondary Oven Offset | +15 °C relative to primary oven |
| Modulator | Quad-jet thermal modulator |
| Modulation Period | 6 seconds |
| Hot Pulse Time | 0.8 seconds |
| Cool Time between Stages | 2.2 seconds |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
| Mass Scan Range | 40-350 amu |
| Acquisition Rate | 100 spectra/sec |
3. Data Acquisition and Analysis a. Acquire data for the n-alkane standard and the sample. b. Process the raw data using specialized GCxGC software (e.g., Leco ChromaTOF). c. Visualize the data as a 2D contour plot, where structured groups of compounds (e.g., alkanes, cycloalkanes) will form distinct bands. d. Identify individual isomers based on their mass spectra and their position in the 2D plot. e. Use the n-alkane data to establish retention time patterns and aid in the classification of unknown peaks.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for C11H24 isomer analysis by GC-MS.
GCxGC Logical Relationship
Caption: Logical relationship of components in a GCxGC system.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 3. vurup.sk [vurup.sk]
- 4. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. concawe.eu [concawe.eu]
- 7. Gas Chromatographic Retention Data [webbook.nist.gov]
- 8. gcms.cz [gcms.cz]
- 9. Chempendix - Retention Indexes [sites.google.com]
- 10. Hexane, 2,4-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for 2-Methyl-4-isopropylheptane in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 2-Methyl-4-isopropylheptane in material science are not extensively documented in current literature, its properties as a branched alkane suggest a range of potential uses. This document provides an overview of these potential applications, grounded in the known characteristics of branched alkanes and heptane (B126788) isomers. The information is intended to guide researchers in exploring the utility of this compound in various material science contexts.
Branched alkanes, such as this compound, are saturated hydrocarbons that exhibit distinct physical properties compared to their linear counterparts.[1] These properties, including lower boiling points, lower viscosity, and good solubility for non-polar substances, make them interesting candidates for specialized applications in material science.[1]
Potential Applications in Material Science
Based on the general properties of branched alkanes, this compound could potentially be utilized in the following areas:
-
Specialty Solvent: Due to its non-polar nature and specific boiling point, it could serve as a solvent for the synthesis, processing, or deposition of polymers and other non-polar materials. Its branched structure might offer different solvency characteristics compared to linear alkanes. Alkanes are known to be good solvents for many covalent compounds.[2]
-
Lubricant Additive: Branched alkanes are components of some lubricating oils.[3][4] this compound could be investigated as a component in lubricant formulations, potentially influencing viscosity and low-temperature performance.[5]
-
Non-reactive Medium for Nanoparticle Synthesis: The chemical inertness of alkanes makes them suitable as a medium for the synthesis of nanoparticles, where the solvent should not participate in the reaction.[6][7] this compound could provide a stable environment for controlling nanoparticle growth and preventing agglomeration.
-
Component in Coatings and Thin Films: As a volatile organic compound with specific evaporation characteristics, it could be used in the formulation of coatings, paints, and inks to control drying times and film formation properties.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [8] |
| Molecular Weight | 156.31 g/mol | [8] |
| Boiling Point | 176 °C | [9] |
| Density | 0.748 g/mL | [9] |
| Refractive Index | 1.421 | [9] |
| Solubility | Insoluble in water, soluble in organic solvents | [2] |
Experimental Protocols
Given the potential applications, the following are hypothetical experimental protocols for utilizing this compound in a material science laboratory.
Protocol 1: Use as a Solvent for Polymer Film Deposition
Objective: To deposit a thin film of a non-polar polymer onto a substrate using this compound as a solvent.
Materials:
-
This compound (high purity)
-
Non-polar polymer (e.g., polystyrene)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Beakers, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a 1% (w/v) solution of the polymer in this compound.
-
Gently stir the solution at room temperature until the polymer is fully dissolved. This may take several hours.
-
-
Substrate Cleaning:
-
Clean the substrate using a standard procedure (e.g., sonication in acetone, followed by isopropanol, and drying with nitrogen).
-
-
Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform film.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a temperature below the boiling point of the solvent (e.g., 120 °C) for 10 minutes to remove any residual solvent.
-
-
Characterization:
-
Analyze the resulting film for thickness, uniformity, and surface morphology using techniques such as ellipsometry, atomic force microscopy (AFM), or scanning electron microscopy (SEM).
-
Protocol 2: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles
Objective: To synthesize superparamagnetic iron oxide nanoparticles in a non-reactive, high-boiling-point medium.
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Oleic acid
-
This compound (high purity, degassed)
-
Three-neck flask, condenser, heating mantle, magnetic stirrer
-
Schlenk line for inert atmosphere operations
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Set up the three-neck flask with a condenser, thermocouple, and septum under an inert atmosphere (e.g., nitrogen or argon).
-
Add Fe(acac)₃, oleic acid, and degassed this compound to the flask.
-
-
Synthesis:
-
Heat the mixture to 200 °C with vigorous stirring and hold for 2 hours.
-
Increase the temperature to reflux (approximately 176 °C) and maintain for another 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Add ethanol to the reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol several times to remove excess oleic acid and byproducts.
-
Redisperse the purified nanoparticles in a non-polar solvent like hexane or toluene.
-
-
Characterization:
-
Characterize the size, shape, and crystal structure of the nanoparticles using transmission electron microscopy (TEM) and X-ray diffraction (XRD).
-
Analyze the magnetic properties using a vibrating sample magnetometer (VSM).
-
Visualizations
Caption: Workflow for Polymer Film Deposition.
Caption: Structure-Property-Application Relationship.
References
- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Low-Temperature Performance and Tribological Properties of Poly(5-n-butyl-2-norbornene) Lubricating Oils: Effect of Molecular Weight and Hydrogenation on the Viscosity and Anti-Wear Activity | MDPI [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Role of Solvents in Iron Nanoparticle Synthesis: Analyzing Water and 1‑Methyl-2-Pyrrolidone with Green Tea Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 21201044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
Application Note: Analysis of Branched Alkanes in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to the main carbon chain.[1] They are ubiquitous in the environment, originating from both natural (biogenic) and anthropogenic sources.[2] Biogenic sources include the epicuticular waxes of plants and microbial activity, while anthropogenic sources are primarily associated with petroleum products such as crude oil, gasoline, and diesel fuel.[2][3] The analysis of branched alkanes, particularly isoprenoids like pristane (B154290) and phytane (B1196419), in environmental matrices such as soil, sediment, and water is crucial for several reasons. These compounds can serve as biomarkers to identify the source of hydrocarbon contamination, assess the extent of biodegradation of petroleum spills, and understand geochemical processes.[4][5] This application note provides detailed protocols for the extraction and quantification of branched alkanes in environmental samples using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The concentrations of branched alkanes in environmental samples can vary significantly depending on the source of contamination and the environmental conditions. The following table summarizes representative concentrations of pristane and phytane found in coastal sediment samples.
Table 1: Concentrations of Pristane and Phytane in Surface Sediment Samples [6]
| Station | Pristane (µg/g dry weight) | Phytane (µg/g dry weight) |
| 1 | 0.03 | 0.03 |
| 2 | 0.02 | 0.02 |
| 3 | 0.04 | 0.04 |
| 4 | 0.01 | 0.01 |
| 5 | 0.02 | 0.02 |
| 6 | 0.03 | 0.03 |
| 7 | 0.03 | 0.03 |
| 8 | 0.04 | 0.03 |
| 9 | 0.05 | 0.03 |
| Average | 0.03 ± 0.02 | 0.03 ± 0.01 |
Experimental Protocols
Accurate determination of branched alkanes in environmental samples requires robust sample preparation and analytical methods. The following sections detail the protocols for extracting and analyzing branched alkanes from solid (soil and sediment) and liquid (water) matrices.
Protocol 1: Extraction of Branched Alkanes from Soil and Sediment Samples
This protocol describes a method for the extraction of branched alkanes from solid matrices using pressurized liquid extraction (PLE), a technique known for its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[7][8]
Materials and Reagents:
-
Dichloromethane (DCM), pesticide residue grade
-
Hexane (B92381), pesticide residue grade
-
Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours
-
Silica (B1680970) gel (60-200 µm), activated at 150°C for 16 hours
-
Internal standards (e.g., deuterated alkanes)
-
Pressurized Liquid Extraction (PLE) system
-
Concentration evaporator (e.g., rotary evaporator or nitrogen blow-down)
-
Glass fiber filters
-
2 mL GC vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight.
-
Grind the sample to a fine powder using a mortar and pestle to ensure homogeneity.
-
Accurately weigh approximately 10 g of the dried, homogenized sample into a PLE extraction cell lined with a glass fiber filter at the bottom.
-
Spike the sample with a known amount of internal standard solution.
-
-
Pressurized Liquid Extraction (PLE):
-
Mix the sample with a drying agent like anhydrous sodium sulfate within the cell.
-
Place another glass fiber filter on top of the sample.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: Dichloromethane or a mixture of hexane and dichloromethane
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static extraction time: 10 minutes (2 cycles)
-
-
Collect the extract in a collection vial.
-
-
Extract Cleanup:
-
Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.
-
Concentrate the PLE extract to approximately 1 mL.
-
Load the concentrated extract onto the top of the silica gel column.
-
Elute the aliphatic fraction (containing branched alkanes) with hexane.
-
Collect the eluate.
-
-
Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL GC vial for GC-MS analysis.
-
Protocol 2: Extraction of Branched Alkanes from Water Samples
This protocol details a solid-phase extraction (SPE) method for isolating branched alkanes from water samples. SPE is a widely used technique for the pre-concentration and cleanup of analytes from aqueous matrices.[9][10]
Materials and Reagents:
-
Dichloromethane (DCM), pesticide residue grade
-
Methanol, HPLC grade
-
Deionized water, HPLC grade
-
C18 SPE cartridges
-
Internal standards (e.g., deuterated alkanes)
-
Vacuum manifold for SPE
-
Concentration evaporator (e.g., nitrogen blow-down)
-
2 mL GC vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean glass bottle.
-
If the sample contains suspended solids, filter it through a glass fiber filter.
-
Measure 1 L of the water sample into a clean glass container.
-
Spike the sample with a known amount of internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min using a vacuum manifold.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the retained branched alkanes from the cartridge by passing 10 mL of DCM through it.
-
Collect the eluate in a clean glass tube.
-
-
Concentration and Analysis:
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL GC vial for GC-MS analysis.
-
Protocol 3: GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of branched alkanes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
GC Parameters: [11]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 300°C
-
Hold at 300°C for 10 minutes
-
MS Parameters: [11]
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analytes. For branched alkanes, characteristic fragment ions such as m/z 57, 71, 85 can be monitored.[12]
Mandatory Visualization
Caption: Experimental workflow for the analysis of branched alkanes.
Caption: Environmental fate and transport of branched alkanes.
References
- 1. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. hill-labs.co.nz [hill-labs.co.nz]
- 3. Prediction of the Fate of Organic Compounds in the Environment From Their Molecular Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingerprint analysis reveals sources of petroleum hydrocarbons in soils of different geographical oilfields of China and its ecological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 12. GCMS Section 6.9.2 [people.whitman.edu]
Troubleshooting & Optimization
Troubleshooting peak tailing in GC analysis of branched alkanes
Topic: Troubleshooting Peak Tailing in GC Analysis of Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatography (GC) analysis of branched alkanes.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing in your GC analysis.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing with branched alkanes.
Guide 1: All Peaks in the Chromatogram are Tailing
Q: I am analyzing a mixture of branched alkanes, and every peak, including my solvent peak, shows significant tailing. What is the most likely cause?
A: When all peaks in a chromatogram tail, the issue is almost always related to a physical problem in the carrier gas flow path rather than a chemical interaction.[1] Since alkanes are non-polar, this points towards issues with system setup. The most common culprits are:
-
Improper Column Installation: If the column is set too high or too low within the inlet, it can create unswept (dead) volumes or a turbulent flow path, causing a portion of the analyte molecules to be delayed in entering the column.[1][2]
-
Poor Column Cut: A jagged, uneven, or angled cut at the column inlet can disrupt the carrier gas flow.[2] This turbulence can trap some analyte molecules, which then elute more slowly, resulting in a tailing peak.[1] A "chair-shaped" peak is highly indicative of a poor column cut or partial blockage.[1]
-
Contamination/Blockage at Column Head: Non-volatile residues from previous samples can accumulate at the front of the column, interfering with the sample introduction process and distorting the peak shape.[3]
Guide 2: Only Later-Eluting Branched Alkane Peaks are Tailing
Q: In my analysis, the early peaks look good, but the larger, later-eluting branched alkanes show tailing. What should I investigate?
A: This specific pattern usually points to an issue with the vaporization or transport of higher molecular weight compounds. The two primary causes are:
-
Inlet Temperature is Too Low: Higher boiling point analytes, such as larger branched alkanes, require a sufficiently high inlet temperature for complete and instantaneous vaporization.[4] If the temperature is too low, these compounds vaporize slowly, leading to a drawn-out introduction onto the column and causing peak tailing.
-
Condensation in Cold Spots: Later-eluting compounds are more susceptible to condensing in any cold spots within the flow path, particularly in the transfer line leading to the detector (especially with mass spectrometer detectors).[5] This condensation-revaporization process broadens and tails the peaks.
Guide 3: Peak Tailing Worsens with Each Injection
Q: My initial runs looked acceptable, but the peak tailing for my branched alkanes is getting progressively worse with each sample I inject. What is happening?
A: Worsening peak tailing over a sequence of injections strongly suggests a build-up of contamination or the development of active sites within the system.[3]
-
Inlet Liner Contamination: The inlet liner is a common site for the accumulation of non-volatile sample matrix components.[3] Over time, this residue can create active sites or physically obstruct the sample path, degrading peak shape.
-
Column Inlet Contamination: If dirty samples are being injected, the contamination can build up on the stationary phase at the inlet of the column.[3] This alters the interaction of the analytes with the stationary phase and causes peak distortion. This is a common issue that can often be resolved by trimming the contaminated section of the column.[3]
Quantitative Data Summary
The effectiveness of troubleshooting can be monitored by measuring the peak asymmetry. The USP Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak shape. A perfectly symmetrical peak has a value of 1.0. Values greater than 1.5 are generally considered problematic.[2][6]
The table below provides representative data illustrating the improvement in peak shape for a branched alkane (e.g., 2,2,4-Trimethylpentane) after performing key maintenance steps.
| Troubleshooting Action | Parameter | Before Action | After Action |
| Re-installing Column Correctly | Asymmetry Factor (As) | 2.1 | 1.2 |
| Resolution (Rs) with adjacent peak | 1.3 | 1.9 | |
| Replacing Inlet Liner | Asymmetry Factor (As) | 1.9 | 1.1 |
| Peak Height (arbitrary units) | 85,000 | 110,000 | |
| Trimming Column Inlet (15 cm) | Asymmetry Factor (As) | 2.3 | 1.3 |
| Resolution (Rs) with adjacent peak | 1.1 | 1.8 |
Note: The values presented are for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
This protocol describes the standard procedure for replacing the inlet liner and septum, a common solution for contamination-related peak tailing.
-
Cool Down the GC: Set the inlet and oven temperatures to ambient (e.g., 40°C) and allow the instrument to cool completely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow at the instrument's control panel or at the source cylinder.
-
Disassemble the Inlet: Once cooled, carefully unscrew the septum nut from the top of the inlet. Use tweezers to remove the old septum and any retaining rings.
-
Remove the Liner: Using clean forceps, gently pull the old inlet liner out of the injector. Note its orientation and the position of any O-rings.
-
Install New Liner and Septum: Wearing clean, lint-free gloves, insert a new, deactivated liner of the same type. Place a new O-ring if required. Place a new septum into the septum nut.
-
Reassemble and Leak Check: Screw the septum nut back on until finger-tight, then tighten an additional quarter-turn with a wrench. Do not overtighten. Turn the carrier gas back on, and once pressure has stabilized, perform an electronic leak check around the septum nut and other fittings.
Protocol 2: GC Column Installation and Conditioning
This protocol outlines the correct procedure for installing and conditioning a capillary GC column to prevent peak shape issues.
-
Column Inspection and Cutting: Wearing gloves, uncoil a section of the column. Using a ceramic scoring wafer or diamond-tipped scribe, lightly score the outside of the tubing. Gently flex the column at the score to create a clean, square break. Inspect the cut with a small magnifier to ensure it is flat and free of shards.[1]
-
Ferrule and Nut Installation: Slide the appropriate column nut and ferrule onto the column end. Ensure the ferrule is oriented correctly (tapered end towards the nut).
-
Column Installation in Inlet: Carefully insert the column into the heated inlet to the depth specified by the GC manufacturer's instructions. This is a critical step to avoid dead volume.[2]
-
Tighten Fittings: While holding the column in place, slide the nut and ferrule up to the fitting and tighten until finger-tight. Then, use a wrench to tighten an additional half- to three-quarter turn.
-
Purge the Column: Set the carrier gas flow rate to your method's conditions. Allow the gas to purge through the column for 15-30 minutes at ambient oven temperature to remove any oxygen.[7]
-
Column Conditioning: With the detector end of the column unconnected, begin to heat the oven. Program a slow ramp (e.g., 10°C/min) to a final temperature about 20°C above the maximum temperature of your analytical method (do not exceed the column's maximum isothermal temperature limit).[8] Hold for 1-2 hours or until the baseline is stable.
-
Connect to Detector and Equilibrate: Cool the oven, turn off the carrier gas, and connect the column to the detector, following a similar installation procedure as for the inlet. Restore gas flow, heat the oven to the initial method temperature, and allow the system to equilibrate before analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing? A1: Peak tailing is a chromatographic peak distortion where the back half of the peak is wider than the front half, creating a "tail" that extends from the peak maximum.[9] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[9]
Q2: I thought alkanes were non-polar. Why would my branched alkane peaks be tailing? A2: While it is true that alkanes are non-polar and less susceptible to the strong chemical interactions that cause tailing for polar compounds, they are still affected by physical and some chemical phenomena in the GC system.[10] The most common causes for alkane peak tailing are physical issues like a poor column cut, incorrect column installation creating dead volume, or column contamination, all of which disrupt the physical flow path of the analytes.[1][6]
Q3: How is peak tailing measured, and what is an acceptable value? A3: Peak tailing is typically quantified using the Asymmetry Factor (As) or the USP Tailing Factor (Tf).[2] An ideal, symmetrical peak has a value of 1.0. A new, high-quality column should produce peaks with an As value between 0.9 and 1.2.[9] In practice, an As value below 1.5 is often acceptable, but values greater than 2.0 indicate a significant problem that requires troubleshooting.[9]
Q4: Can the choice of inlet liner affect peak tailing for branched alkanes? A4: Yes, the inlet liner design can significantly impact analytical performance.[11] For non-polar compounds like alkanes, a liner packed with a small amount of deactivated glass wool can aid in complete and reproducible vaporization, leading to sharper peaks.[12][13] However, if the wool is not properly deactivated or becomes contaminated, it can create active sites and contribute to tailing.[14] A single taper liner is often recommended for splitless injections to help focus the sample onto the column head.[13]
Q5: Could my injection technique be causing peak tailing? A5: Yes, especially with manual injections. A slow or hesitant injection can cause the sample to be introduced into the inlet as a broad band rather than a sharp, focused plug, which can result in broader, tailing peaks.[10] Using an autosampler provides much better reproducibility and is highly recommended.[10] Additionally, injecting too large a sample volume can overload the liner's capacity, leading to backflash and poor peak shape.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Condition a New Capillary GC Column [restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromexscientific.co.uk [chromexscientific.co.uk]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. How to Choose a GC Inlet Liner [restek.com]
- 14. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
Technical Support Center: Optimization of GC Column Selection for C11 Isomer Separation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selection and optimization of Gas Chromatography (GC) columns for the separation of C11 isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for C11 isomer separation?
A1: The most important step in selecting a column is choosing the stationary phase. The separation process relies on the differences in the chemical and physical properties of the injected compounds and their interactions with the stationary phase.[1] For isomers, which often have very similar boiling points, the specific selectivity of the stationary phase is paramount for achieving resolution.[2]
Q2: Should I use a polar or non-polar stationary phase for C11 hydrocarbon isomers (alkanes/alkenes)?
A2: As a general rule, non-polar compounds, such as alkane isomers, are best separated using non-polar stationary phases where elution order generally follows the boiling points of the analytes.[1] However, separating isomers with very close boiling points can be challenging. While a non-polar capillary column can separate many isomers, it may not resolve all of them.[3] For positional or geometric (cis/trans) isomers of C11 alkenes, highly selective phases like liquid crystalline stationary phases may be required to achieve separation that is not possible on conventional columns.[4][5]
Q3: What about separating polar C11 isomers, like alcohols or aldehydes?
A3: For polar compounds such as alcohols, intermediate or polar capillary columns are recommended.[1] A traditional choice for separating polar analytes like alcohols is a polar, wax-type column.[6] However, for complex mixtures, a mid-polarity column, such as one containing a cyanopropylphenyl phase, may provide better resolution of certain isomers that co-elute on a standard wax column.[6]
Q4: How do column dimensions (length, I.D., film thickness) affect my C11 isomer separation?
A4: Column dimensions are crucial for optimizing efficiency and analysis time:
-
Length: Increasing column length increases the total number of theoretical plates, which can improve resolution, but it also leads to longer analysis times.[7]
-
Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.10-0.25 mm) provide higher efficiency (more plates/meter), resulting in sharper peaks and better resolution.[1][8] The 0.25 mm I.D. is often considered a good compromise between efficiency and sample capacity.
-
Film Thickness: Thicker films increase retention, which is useful for highly volatile compounds.[2] Thinner films are better for high molecular weight (less volatile) compounds and can lead to sharper peaks and faster analysis, but have lower sample capacity.[2][7]
Q5: When is a specialized column, such as a chiral or liquid crystal phase, necessary?
A5: Specialized columns are necessary when conventional phases fail to provide selectivity.
-
Chiral Columns: If you need to separate enantiomers (non-superimposable mirror images) of a C11 isomer, a chiral stationary phase is required. These are often based on derivatized cyclodextrins.[9]
-
Liquid Crystalline Phases: These phases offer unique selectivity based on molecular shape and are particularly effective for separating rigid molecules, including positional and geometric isomers that are difficult to resolve on standard columns.[4][5]
Troubleshooting Guide
Problem: Poor or no resolution between critical C11 isomer pairs.
| Possible Cause | Solution |
| Incorrect Stationary Phase | The phase lacks the necessary selectivity. If using a non-polar phase, consider a mid-polarity phase or a specialized column with higher shape selectivity, such as a liquid crystalline phase.[4] For polar isomers, try a phase with a different polarity (e.g., switch from a wax to a cyanopropyl-based column).[6] |
| Inefficient Separation | The column has an insufficient number of theoretical plates. Increase efficiency by using a longer column, a narrower I.D. column, or by optimizing the carrier gas flow rate.[7][10] Hydrogen is a more efficient carrier gas than helium and allows for faster optimal linear velocities.[8] |
| Temperature Program Not Optimized | The oven temperature ramp rate is too fast, not allowing enough time for interaction with the stationary phase. Decrease the ramp rate or add an isothermal hold at a temperature that maximizes the separation of the target isomers.[8] |
Problem: Peaks are splitting or shouldering.
| Possible Cause | Solution |
| Poor Column Installation / Cut | The column may be installed incorrectly in the inlet, or the cut at the column end may be jagged. This disrupts the sample band.[11] Re-install the column at the correct depth and ensure a clean, 90° cut using a ceramic wafer.[11] |
| Column Contamination | Non-volatile residue at the head of the column can cause interactions that distort peak shape. Trim the first 10-20 cm from the inlet end of the column.[11] |
| Incompatible Sample Solvent | In splitless injection, a mismatch between the solvent polarity and the stationary phase polarity can cause poor peak focusing.[11] Ensure the solvent is compatible with the phase. The initial oven temperature should also be at least 10-20°C below the solvent's boiling point to ensure good focusing.[11] |
Problem: Retention times are unstable or drifting.
| Possible Cause | Solution |
| Leaks in the System | A leak in the injector, particularly the septum, is a common cause of shifting retention times.[12] Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.[12] Replace the septum. |
| Inconsistent Carrier Gas Flow | The carrier gas flow rate is fluctuating. If using pressure control, ensure the gas supply is stable. If possible, switch to a constant flow mode, which can help avoid drifting baselines, especially with temperature programming.[13] Verify the flow rate with a flowmeter.[12] |
| Changes in Column Temperature | The oven is not maintaining a consistent temperature profile. Verify the oven temperature program and ensure it is calibrated and functioning correctly.[12] |
Quantitative Data: Column Selection for Isomer Separations
The following table summarizes column types and conditions used in the separation of various isomers, providing a starting point for C11 isomer method development.
| Analyte Type | Column Stationary Phase | Dimensions (L x I.D. x df) | Typical Conditions | Separation Principle | Reference |
| Alkene Positional Isomers | Liquid Crystalline (MEAB) | 90 m x 0.25 mm | 80 °C Isothermal | High shape selectivity for positional isomers. | [4] |
| Alkane/Alkene Isomers (C1-C6) | PLOT Q | - | - | Enhanced separation for light hydrocarbons. Used in a two-column system. | [14] |
| Chiral Alcohols/Ketones | Trifluoromethylphenyl Polysiloxane | 30 m x 0.32 mm x 0.25 µm | 60°C to 200°C @ 1°C/min | Enantioselective interactions via derivatized cyclodextrin. | [9] |
| Conjugated Linoleic Acid (CLA) Isomers | Cyanopropyl Polysiloxane | 50 m | - | Polarity and specific interactions with the cyanopropyl groups. | [15] |
| Higher Alcohols in Whisky | Cyanopropylphenyl (TR-V1) | 30 m x 0.25 mm x 1.4 µm | - | Mid-polarity provides better resolution for 2- and 3-methylbutanol than a standard wax column. | [6] |
Experimental Protocols
Protocol 1: General Screening Method for C11 Hydrocarbon Isomers
This protocol provides a starting point for separating non-polar C11 isomers (e.g., undecane (B72203) isomers) and can be adapted.
-
Column Selection : Begin with a non-polar or low-polarity column, such as a 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5MS).[13] A common starting dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[1]
-
Injector Setup :
-
Mode : Split injection to prevent column overload.
-
Temperature : 250 °C.[16]
-
Split Ratio : Start with 50:1. Adjust higher for concentrated samples or lower for trace analysis.
-
-
Carrier Gas :
-
Gas : Helium or Hydrogen. Hydrogen provides better efficiency at higher flow rates.[8]
-
Flow Rate : Set to an optimal linear velocity, typically ~30-40 cm/s for hydrogen or ~20-30 cm/s for helium.
-
-
Oven Temperature Program :
-
Initial Temperature : 40 °C, hold for 2 minutes.
-
Ramp : Increase temperature at 5 °C/min to 250 °C.
-
Final Hold : Hold at 250 °C for 5 minutes.
-
-
Detector (FID) Setup :
-
Temperature : 280 °C.
-
Gas Flows : Optimize Hydrogen, Air, and Makeup gas flows according to manufacturer recommendations. A common ratio is 1:1 for carrier to H2 and 10:1 for air to H2.[13]
-
-
Analysis and Optimization :
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. stepbio.it [stepbio.it]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Improved HRGC separation of cis, trans CLA isomers as Diels-Alder adducts of alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. postnova.com [postnova.com]
Technical Support Center: Resolving Co-elution of 2-Methyl-4-isopropylheptane and its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Methyl-4-isopropylheptane and its structural isomers during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and its isomers frequently co-elute in GC analysis?
A1: Structural isomers like this compound and other C11 branched alkanes possess very similar physicochemical properties, particularly their boiling points and polarity.[1] In gas chromatography, especially on standard non-polar columns, separation is primarily driven by differences in boiling points.[2][3] Because these isomers have nearly identical boiling points, they interact with the stationary phase in a very similar manner, leading to minimal or no separation and resulting in co-elution.[4]
Q2: What is the most critical first step in troubleshooting the co-elution of these alkane isomers?
A2: The most critical first step is to optimize the oven temperature program.[5][6] The temperature ramp rate significantly impacts the resolution of compounds with close boiling points.[7] A slow ramp rate increases the interaction time between the analytes and the stationary phase, providing a better opportunity for separation to occur.[2][8] Before considering more drastic changes like purchasing a new column, systematically evaluating the temperature program is the most effective and economical approach.
Q3: Which type of GC column is best suited for separating this compound and its isomers?
A3: For separating non-polar alkane isomers, a non-polar capillary column is the ideal choice.[2] The separation mechanism on these columns relies on boiling point differences, which is the primary differentiating factor for these compounds.[2]
-
Stationary Phase: Look for columns with a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms).[2][6]
-
Column Dimensions: To enhance resolution, use a long column (e.g., 60 m or even 100 m) with a small internal diameter (e.g., 0.25 mm or 0.18 mm). Longer columns provide more theoretical plates, which directly translates to better separating power, although it will increase the analysis time.[5][9][10]
Q4: How does the carrier gas and its flow rate impact the separation of closely eluting isomers?
A4: The carrier gas and its flow rate are crucial for achieving high column efficiency, which results in sharper peaks and better resolution.[9]
-
Gas Choice: Both Helium and Hydrogen are suitable carrier gases. Hydrogen often provides better efficiency and allows for faster analysis times at its optimal linear velocity.[6]
-
Flow Rate: An incorrect flow rate—either too high or too low—can reduce separation efficiency, causing peak broadening and worsening co-elution.[5] It is essential to set the flow rate to the optimal linear velocity for your specific column dimensions to maximize resolution.
-
Constant Flow vs. Constant Pressure: When using a temperature program, the viscosity of the carrier gas increases with temperature, causing the flow rate to drop in "constant pressure" mode. Using "constant flow" mode is highly recommended, as the instrument will automatically increase the head pressure to maintain a consistent flow rate, leading to more reproducible retention times and better overall chromatography.[11][12]
Troubleshooting Guide: Resolving Isomer Co-elution
This guide provides a systematic workflow for diagnosing and resolving poor resolution between this compound and its co-eluting isomers.
Problem: The chromatogram shows a single broad peak, a peak with a shoulder, or two merged peaks where distinct isomer peaks are expected.
Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting co-eluting alkane isomers.
Step 1: Optimize the Oven Temperature Program
A fast temperature ramp is the most common cause of co-elution for compounds with similar boiling points. Slowing the ramp rate gives the isomers more time to interact with the stationary phase, enhancing separation.[1][8]
| Parameter | Typical Starting Method | Optimized Method for Isomers | Rationale |
| Initial Temp | 50 °C | 40 °C | A lower start temperature improves focusing of volatile components at the column head.[8] |
| Initial Hold | 1 min | 2 min | Ensures all components begin migration from the same narrow band. |
| Ramp Rate | 10-20 °C/min | 1-5 °C/min | This is the most critical change. A slower ramp rate dramatically increases resolution for closely eluting compounds.[6] |
| Final Temp | 280 °C | 300 °C | Ensures all heavy components are eluted from the column. |
| Final Hold | 5 min | 10 min | Cleans the column in preparation for the next injection. |
Step 2: Optimize Carrier Gas Flow Rate
Operating at the optimal linear velocity for your carrier gas and column ID minimizes peak broadening and maximizes efficiency.
| Flow Rate Status | Linear Velocity (Helium) | Expected Outcome | Action |
| Sub-optimal (Too High) | > 45 cm/sec | Broad peaks, poor resolution, shorter run time. | Decrease the column flow rate or head pressure. |
| Optimal | ~35-40 cm/sec | Sharpest peaks, best possible resolution for the given conditions. | Set the method to this optimal flow rate using "Constant Flow" mode.[11] |
| Sub-optimal (Too Low) | < 25 cm/sec | Broader peaks, poor resolution, excessively long run time. | Increase the column flow rate or head pressure. |
Step 3: Increase Column Resolving Power
If method optimization is insufficient, the physical column itself must be addressed. Increasing the number of theoretical plates will improve resolving power.[5]
| Modification | Example | Impact on Resolution | Consideration |
| Increase Column Length | Replace 30 m column with a 60 m column. | Resolution increases by a factor of ~1.4 (√2).[5] | Analysis time will nearly double. |
| Decrease Internal Diameter | Replace 0.25 mm ID column with a 0.18 mm ID column. | Significantly enhances efficiency and resolution.[5] | Column capacity is lower, making it more susceptible to overload. |
Step 4: Evaluate Alternative Stationary Phase
If a high-efficiency non-polar column still fails to provide separation, the isomers may have virtually identical boiling points. In this advanced scenario, a stationary phase that offers a different separation mechanism may be required.
| Phase Type | Example Phase | Separation Mechanism | Use Case |
| Non-Polar (Standard) | 100% Dimethylpolysiloxane | Boiling Point / van der Waals forces | Always the first choice for alkanes. |
| Mid-Polarity | Cyanopropyl-based | Dipole-dipole interactions, shape selectivity | May provide unique selectivity for isomers where boiling points are identical but molecular shapes differ slightly.[1][13] |
| High-Selectivity | Liquid Crystal Phases | Molecular shape (length-to-breadth ratio) | Advanced research application for separating rigid isomers that are inseparable on other phases.[14] |
Experimental Protocols
Protocol 1: Optimized GC-FID Method for Separation of C11 Alkane Isomers
This protocol provides a robust starting point for resolving this compound and its isomers.
-
Column Installation and Conditioning:
-
Install a non-polar capillary column (e.g., Agilent J&W DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.
-
Condition the column by setting the carrier gas flow (Helium) to the optimal rate (~1.5 mL/min) and heating the oven to the maximum recommended isothermal temperature (or 20 °C above your final method temperature, e.g., 320 °C). Hold for 2-4 hours to remove contaminants and stabilize the stationary phase.[2]
-
-
Sample Preparation:
-
Accurately prepare a 10-100 ppm solution of the isomer mixture in a high-purity solvent such as n-hexane or pentane.
-
Ensure the sample is free of non-volatile residues to prevent column contamination.
-
-
GC Instrument Setup:
| Parameter | Setting |
| Carrier Gas | Helium, Constant Flow Mode |
| Flow Rate | 1.5 mL/min (~38 cm/sec linear velocity) |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (Adjust based on sample concentration to avoid overload)[6] |
| Oven Program | |
| - Initial Temperature | 40 °C |
| - Initial Hold | 2 minutes |
| - Ramp 1 | 2 °C/minute to 150 °C |
| - Ramp 2 | 10 °C/minute to 300 °C |
| - Final Hold | 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
-
Analysis and Data Interpretation:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the sample and acquire the chromatogram.
-
If co-elution persists, further reduce the initial ramp rate (e.g., to 1 °C/min) or implement an isothermal hold at a temperature just below the elution temperature of the isomer pair.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. vurup.sk [vurup.sk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing NMR Signal-to-Noise for Low-Concentration Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the signal-to-noise ratio (S/N) in their NMR experiments, with a specific focus on the challenges posed by low-concentration alkane samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when analyzing low-concentration alkanes by NMR.
Q1: My alkane signals are barely visible above the noise. What are the first parameters I should adjust?
A1: For weak ¹H signals, a common initial step is to increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans.[1][2] Additionally, optimizing the pulse sequence and acquisition parameters is crucial. Consider using a 30° excitation pulse (like in a ZG30 pulse program) instead of a 90° pulse, as this allows for a shorter relaxation delay (D1) and more scans in the same amount of time, which can be particularly beneficial for nuclei with long T1 relaxation times, a common characteristic of alkanes.[1]
Q2: I have increased the number of scans, but the improvement is minimal and the experiment time is too long. What's the next step?
A2: If increasing the number of scans is not sufficient or practical, you should consider more advanced hardware and experimental techniques. The most significant improvements in sensitivity often come from using a CryoProbe.[3][4][5] A CryoProbe cools the detection coil and preamplifier to cryogenic temperatures (~20 K with helium gas or ~83 K with liquid nitrogen), which dramatically reduces thermal noise.[3][4][6] This can lead to a 3 to 5-fold increase in the S/N ratio, which translates to a 9 to 25-fold reduction in experiment time for the same sensitivity as a room temperature probe.[3][5]
Q3: I don't have access to a CryoProbe. Are there any other methods to enhance my signal?
A3: Yes, several other techniques can be employed:
-
Hyperpolarization Techniques: These methods dramatically increase the population difference between nuclear spin states, leading to massive signal enhancements.
-
Dynamic Nuclear Polarization (DNP): DNP transfers the high polarization of electron spins to the target nuclei using microwave irradiation.[7][8][9][10] This technique can enhance signals by orders of magnitude but requires specialized equipment and the addition of a polarizing agent (a stable radical) to the sample.[7][8][9][11]
-
Signal Amplification By Reversible Exchange (SABRE): This technique uses parahydrogen to hyperpolarize a catalyst which then transfers polarization to the target molecule. While highly effective, it is most readily applied to molecules that can reversibly bind to the catalyst. A relayed version, SABRE-Relay, can extend its use to other molecules, including those with exchangeable protons.
-
-
Optimized Pulse Sequences: Modern NMR spectrometers offer a variety of pulse sequences designed to enhance sensitivity or suppress unwanted signals. For alkanes, which primarily consist of CH, CH₂, and CH₃ groups, pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT) can be invaluable for distinguishing between these multiplicities and can offer some sensitivity enhancement for ¹³C NMR. For complex mixtures, 2D NMR techniques like TOCSY can be used, and methods to suppress large unwanted signals (e.g., from lipids in a mixture) can indirectly enhance the visibility of weaker signals.[12][13][14]
Q4: How does my choice of solvent affect the signal-to-noise ratio for alkanes?
A4: The choice of solvent can influence your results in several ways:
-
Solubility: Ensure your alkane is fully dissolved at the desired concentration. Poor solubility will naturally lead to a weaker signal.
-
Viscosity: Highly viscous solvents can lead to broader lines and thus lower peak heights, which can negatively impact the S/N.
-
Solvent Signals: Always use a deuterated solvent to minimize the solvent's own ¹H NMR signal.[15] However, residual proton signals will still be present. Choose a solvent whose residual peaks do not overlap with your alkane signals of interest.[15][16] The chemical shifts of your alkane can also be slightly influenced by the solvent due to interactions between the solvent and solute.[16][17]
-
Deuterium (B1214612) Lock: Modern spectrometers rely on the deuterium signal from the solvent to stabilize the magnetic field (lock). A stable lock is essential for long experiments with many scans.
Q5: Can I improve the signal-to-noise ratio after the experiment is finished?
A5: Yes, post-acquisition data processing can help. Applying a line-broadening factor (also known as exponential multiplication) can improve the S/N at the expense of resolution. This can be a good trade-off if your signals are broad to begin with. More advanced techniques involve digital filters like Savitzky-Golay or wavelet transforms to reduce noise in the free induction decay (FID) before Fourier transformation.[18] Recently, deep learning-based approaches have also shown promise in significantly enhancing the S/N of NMR spectra.[19]
Quantitative Data Summary
The following tables summarize the expected signal-to-noise enhancements from various techniques.
Table 1: Comparison of Signal Enhancement Techniques
| Technique | Typical S/N Enhancement Factor | Key Considerations |
| Increased Number of Scans | Proportional to the square root of the number of scans | Increases experiment time significantly. |
| CryoProbe | 3 - 5x | Requires specialized, expensive hardware.[3][5] |
| Dynamic Nuclear Polarization (DNP) | 10s - 1000s x[7][9] | Requires specialized equipment, cryogenic temperatures, and a polarizing agent.[7][11] |
| SABRE-Relay | Up to ~200x for ¹H[20] | Requires a suitable catalyst and parahydrogen.[20] |
Table 2: Common Deuterated Solvents and their Residual ¹H NMR Signals
| Solvent | Residual Proton Signal (ppm) | Multiplicity |
| Chloroform-d (CDCl₃) | 7.26 | Singlet |
| Acetone-d₆ | 2.05 | Pentet |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | Pentet |
| Benzene-d₆ | 7.16 | Singlet |
| Acetonitrile-d₃ | 1.94 | Pentet |
| Methanol-d₄ | 3.31 | Pentet |
| D₂O | ~4.7 (variable) | Singlet |
Data sourced from publicly available solvent reference charts.[15]
Experimental Protocols
Protocol 1: Optimizing a Standard 1D ¹H Experiment for a Low-Concentration Alkane
-
Sample Preparation: Dissolve the alkane sample in a suitable deuterated solvent (e.g., CDCl₃) to the highest possible concentration. Ensure the solution is clear and free of any particulate matter.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
-
Parameter Optimization:
-
Start with a standard 1D proton pulse sequence (e.g., zg on a Bruker spectrometer).
-
Set the number of scans (NS) to a moderate value (e.g., 16 or 32).
-
Use a 30° pulse width (p1 with a zg30 pulse program) to allow for a shorter relaxation delay (d1).[1] A good starting point for d1 is 1-2 seconds.
-
Set the acquisition time (AQ) to be at least 2-3 seconds to ensure good digital resolution.[1]
-
-
Acquisition: Run the experiment.
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz to improve the S/N.
-
Fourier transform, phase, and baseline correct the spectrum.
-
-
Iteration: If the S/N is still insufficient, increase the number of scans (e.g., to 128, 256, or higher) and re-acquire the spectrum.[1]
Visualizations
Caption: Workflow for optimizing a standard 1D ¹H NMR experiment.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. youtube.com [youtube.com]
- 3. Cryoprobe - NMR Wiki [nmrwiki.org]
- 4. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. youtube.com [youtube.com]
- 7. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 8. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 9. Dynamic Nuclear Polarization using a Rigid Biradical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Nuclear Polarization (DNP) | The Vega Group [weizmann.ac.il]
- 11. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 16. reddit.com [reddit.com]
- 17. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing the NMR signals of plant oil components using hyperpolarisation relayed via proton exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectral Identification of Alkane Isomers
Welcome to our technical support center dedicated to addressing the challenges in the mass spectral identification of alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to distinguish between alkane isomers using standard mass spectrometry?
A1: Differentiating alkane isomers by mass spectrometry is challenging due to their similar chemical structures. Upon electron ionization (EI), alkanes and their isomers undergo fragmentation, breaking into smaller charged particles. Isomers, having the same molecular weight, will have the same molecular ion peak. Furthermore, their fragmentation patterns can be very similar because they often produce fragments with the same mass-to-charge ratios (m/z), making unique identification difficult.[1][2] For instance, both straight-chain and branched alkanes produce characteristic ion series with peaks separated by 14 Da (corresponding to a CH₂ group).[3]
Q2: My mass spectrum for a C6H14 isomer mixture shows a base peak at m/z 43 for one isomer and m/z 57 for another. What does this indicate?
A2: The base peak in a mass spectrum represents the most abundant fragment ion, which is often the most stable carbocation that can be formed from the parent molecule.
-
A base peak at m/z 43 typically corresponds to the propyl cation ([C₃H₇]⁺) or the isopropyl cation ([(CH₃)₂CH]⁺). The isopropyl cation is a secondary carbocation and is more stable, suggesting the presence of a branched isomer like 2-methylpentane .[3]
-
A base peak at m/z 57 usually indicates the butyl cation ([C₄H₉]⁺) or the more stable tertiary butyl cation ([(CH₃)₃C]⁺). The presence of a prominent m/z 57 peak is characteristic of n-hexane or 3-methylpentane .[4]
Q3: The molecular ion (M+) peak for my alkane sample is very weak or completely absent. Is this normal?
A3: Yes, this is a common observation for alkanes, especially for long-chain and highly branched isomers. The molecular ions of alkanes are energetically unstable and tend to fragment extensively upon ionization.[3] The relative height of the molecular ion peak is generally greatest for straight-chain alkanes and decreases with increased branching.[3] Therefore, a weak or absent M+ peak is expected and indicates that the molecule is readily fragmenting.
Q4: How can I enhance the molecular ion peak for my alkane sample?
A4: To obtain a more prominent molecular ion peak, you can utilize "soft" ionization techniques. Unlike hard ionization methods like standard electron ionization (EI), soft ionization imparts less energy to the analyte molecules, resulting in less fragmentation.[5] Techniques such as Chemical Ionization (CI) or Photoionization (PI) can be employed to generate a more abundant molecular ion or a quasi-molecular ion (e.g., [M+H]⁺), which aids in determining the molecular weight of the analyte.[5]
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the GC-MS analysis of alkane isomers.
Problem 1: No peaks are visible in my chromatogram.
Q: I've injected my alkane mixture, but I don't see any peaks in the chromatogram. What should I check?
A: The absence of peaks can be due to several factors, ranging from sample introduction to detector issues. Here is a systematic troubleshooting workflow to identify the cause:
Caption: Troubleshooting workflow for the absence of peaks in a GC-MS chromatogram.
Problem 2: Poor resolution and co-elution of alkane isomers.
Q: My chromatogram shows broad, overlapping peaks for my alkane isomers. How can I improve the separation?
A: Co-elution is a common problem with isomers due to their similar boiling points and polarities. Here are several strategies to improve chromatographic resolution:
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction of the analytes with the stationary phase, which can enhance separation.[6]
-
Select an Appropriate GC Column: For non-polar alkane isomers, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms) is a good starting point. If co-elution persists, a column with a different selectivity, such as a mid-polarity stationary phase, may provide better separation. Increasing the column length or decreasing the internal diameter can also improve resolution.[7]
-
Adjust the Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency. For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.[7]
Problem 3: The mass spectra of two co-eluting isomers are too similar to differentiate.
Q: Even with an optimized GC method, two of my alkane isomers co-elute, and their mass spectra are nearly identical. What advanced techniques can I use for identification?
A: When chromatographic separation is insufficient, advanced mass spectrometry techniques can be employed to generate unique fragment ions for isomer differentiation.
Caption: Logical workflow for advanced mass spectrometric differentiation of co-eluting isomers.
-
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID): In an MS/MS experiment, the molecular ions of the co-eluting isomers are isolated and then fragmented by collision with an inert gas.[8] This controlled fragmentation can produce different product ions for each isomer, allowing for their distinction.
-
Ultraviolet Photodissociation (UVPD): UVPD is another fragmentation technique that can be used in MS/MS. It often generates different and more extensive fragmentation patterns compared to CID, which can reveal subtle structural differences between isomers.[8]
-
Soft Ionization with Different Reagent Gases: In Chemical Ionization (CI), the choice of reagent gas can influence the fragmentation pattern. Experimenting with different reagent gases (e.g., methane, isobutane, ammonia) may produce unique adducts or fragment ions for each isomer.
Data Presentation: Mass Spectral Comparison of Hexane (B92381) Isomers
The following table summarizes the key mass spectral features of five C₆H₁₄ isomers. This data can be used as a reference for identifying these compounds in a mixture.
| Isomer | Molecular Ion (m/z 86) Relative Intensity | Base Peak (m/z) | Other Key Fragment Ions (m/z) and Relative Intensities |
| n-Hexane | Moderate | 57 | 29 (40%), 41 (60%), 43 (75%), 71 (15%) |
| 2-Methylpentane | Low | 43 | 27 (30%), 29 (25%), 41 (40%), 57 (35%), 71 (5%) |
| 3-Methylpentane | Low | 57 | 29 (45%), 41 (50%), 43 (30%), 71 (10%) |
| 2,2-Dimethylbutane | Very Low | 57 | 29 (15%), 41 (45%), 43 (20%), 71 (5%) |
| 2,3-Dimethylbutane | Low | 43 | 27 (20%), 29 (10%), 41 (30%), 57 (15%), 71 (2%) |
Data compiled from publicly available spectral libraries. Relative intensities are approximate and can vary with instrument conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of a C6H14 Isomer Mixture
This protocol provides a general method for the separation and identification of hexane isomers using a standard gas chromatograph coupled with a mass spectrometer (GC-MS).
1. Sample Preparation:
-
Prepare a 100 ppm standard solution of a C₆H₁₄ isomer mixture in a volatile solvent such as pentane (B18724) or hexane.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
3. GC-MS Parameters:
| Parameter | Setting |
| Injector | |
| Mode | Split (Split ratio 50:1) |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 35 °C, hold for 5 minutes |
| Ramp | 3 °C/min to 80 °C |
| Final Hold | Hold at 80 °C for 2 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 25-100 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| MS Transfer Line Temperature | 280 °C |
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) based on their retention times.
-
For each peak, obtain the mass spectrum and compare it to a reference library (e.g., NIST) and the data in the table above to identify the specific isomer.
-
Pay close attention to the base peak and the relative intensities of the key fragment ions for positive identification.
References
- 1. Improved Discrimination of Mass Spectral Isomers Using the High-Dimensional Consensus Mass Spectral Similarity Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Fragmentation in Mass Spectrometry of Branched Alkanes
Welcome to the technical support center for mass spectrometry analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you minimize fragmentation and enhance the detection of molecular ions for these often-labile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion (M+) peak of my branched alkane weak or completely absent in my Electron Ionization (EI) mass spectrum?
A1: The molecular ion peak for branched alkanes is often weak or absent in 70 eV EI mass spectra due to the high stability of the carbocations formed upon fragmentation.[1] The fragmentation of branched alkanes is driven by the formation of more stable secondary and tertiary carbocations at the branching point. Cleavage is highly favored at these points, and the loss of the largest alkyl group is often the most favorable pathway. This extensive fragmentation leaves very few intact molecular ions to be detected.
Q2: What are the characteristic fragmentation patterns I should expect for a branched alkane in EI-MS?
A2: Branched alkanes have distinct fragmentation patterns that differ from their straight-chain isomers. Key characteristics include:
-
Preferential cleavage at branch points: The C-C bonds at the point of branching are most likely to break.
-
Formation of stable carbocations: The resulting fragments are stable tertiary or secondary carbocations. For example, in the mass spectrum of 2,2,4-trimethylpentane, the base peak is often observed at an m/z of 57, which corresponds to the stable tert-butyl cation.
-
Absence of a smooth decay of CnH2n+1 peaks: Unlike straight-chain alkanes, the intensities of the fragment ion clusters do not decrease in a smooth exponential manner.
Q3: How can I increase the abundance of the molecular ion for my branched alkane sample?
A3: To enhance the molecular ion peak, it is recommended to use "soft" ionization techniques that impart less energy to the analyte molecules during the ionization process.[1] These methods reduce fragmentation and increase the likelihood of observing the molecular ion or a protonated molecule.
Q4: What soft ionization techniques are most suitable for analyzing branched alkanes?
A4: For nonpolar compounds like branched alkanes, the following soft ionization techniques are highly effective:
-
Chemical Ionization (CI): This is a widely used soft ionization technique that involves a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through proton transfer or adduct formation.[2][3] This results in significantly less fragmentation and a prominent [M+H]⁺ or [M-H]⁺ peak.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another excellent choice for nonpolar compounds. It typically generates [M-H]⁺ ions with minimal fragmentation through hydride abstraction.[4]
-
Photoionization (PI): This technique uses photons to ionize molecules and is also considered a soft ionization method suitable for hydrocarbons.
-
Cold Electron Ionization (Cold EI): This technique involves the electron ionization of vibrationally cold molecules in a supersonic molecular beam. This method has been shown to significantly enhance the molecular ion abundance even for highly branched alkanes like squalane.[5]
Troubleshooting Guides
Guide 1: Problem - No Molecular Ion Peak Observed
If you are unable to detect the molecular ion for your branched alkane sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for an absent molecular ion peak.
Guide 2: Problem - Excessive Fragmentation in MS/MS Analysis
When performing tandem mass spectrometry (MS/MS or CID), excessive fragmentation can hinder structural elucidation. This guide provides steps to optimize your collision energy.
Caption: Workflow for optimizing collision energy in MS/MS experiments.
Data Presentation
The choice of ionization technique significantly impacts the resulting mass spectrum of a branched alkane. The following table summarizes the expected outcomes for a representative branched alkane, 2,2,4-trimethylpentane, under different ionization conditions.
| Ionization Technique | Expected Molecular Ion Abundance | Primary Ion Observed | Degree of Fragmentation |
| Electron Ionization (EI) | Very low to absent | M+• (often not seen) | High |
| Chemical Ionization (CI) | High | [M+H]⁺ or [M-H]⁺ | Low |
| APCI | High | [M-H]⁺ | Low |
| Cold EI | Significantly Enhanced | M+• | Moderate to Low |
Experimental Protocols
Protocol 1: Switching a GC-MS from Electron Ionization (EI) to Chemical Ionization (CI) Mode
This protocol provides a general guideline for converting an Agilent 5973/5975 series GC-MS from EI to CI operation. Always consult your instrument's specific manual for detailed instructions.
Objective: To configure the mass spectrometer for soft ionization to enhance molecular ion detection of branched alkanes.
Materials:
-
CI ion source
-
CI tune compound (if required by your system)
-
Methane or other suitable CI reagent gas
-
Appropriate gas regulators and tubing
Methodology:
-
Vent the Mass Spectrometer:
-
In the instrument control software, follow the standard procedure to vent the MS. This will turn off the heated zones, filaments, and high vacuum pump.
-
Wait for the instrument to cool down and for the vacuum to be released.
-
-
Hardware Conversion:
-
Open the analyzer chamber door.
-
Carefully remove the EI ion source. It is recommended to wear powder-free gloves to avoid contamination.
-
Install the clean CI ion source according to the manufacturer's instructions.
-
Ensure all connections are secure.
-
-
Pump Down the System:
-
Close the analyzer chamber door and secure it.
-
Initiate the pump-down sequence in the instrument control software.
-
Allow sufficient time for the system to reach a stable high vacuum.
-
-
Software and Tuning Configuration:
-
In the instrument control software, load a CI tune file (e.g., pcich4.u for positive chemical ionization with methane).
-
Introduce the CI reagent gas at the recommended flow rate.
-
Perform a CI autotune or manual tune to optimize the ion source parameters for the new configuration.
-
-
Method Development for Branched Alkane Analysis:
-
Set the ion source temperature to an appropriate value (e.g., 150-250 °C).
-
Set the GC oven program and other chromatographic conditions as required for your analysis.
-
Acquire data in CI mode and look for the [M+H]⁺ or [M-H]⁺ ion of your branched alkane.
-
Protocol 2: Optimizing Collision Energy (CE) for MS/MS Analysis of a Branched Alkane
Objective: To determine the optimal collision energy for generating informative fragment ions from a selected precursor ion of a branched alkane without causing excessive fragmentation.
Methodology:
-
Initial Setup:
-
Infuse a standard solution of the branched alkane into the mass spectrometer or inject it via a GC inlet.
-
Use a soft ionization technique (e.g., CI, APCI) to generate a stable precursor ion (e.g., [M+H]⁺).
-
Set the mass spectrometer to perform a product ion scan on the m/z of the precursor ion.
-
-
Collision Energy Ramp Experiment:
-
Create an experiment that ramps the collision energy over a range of values. A typical starting range would be from 5 eV to 50 eV, with a step size of 2-5 eV.
-
Acquire product ion spectra at each collision energy step.
-
-
Data Analysis:
-
Examine the product ion spectra at each collision energy.
-
At low CE values, you will likely observe minimal fragmentation.
-
As the CE increases, you will see an increase in the abundance and variety of fragment ions.
-
Identify the collision energy that produces a good balance of precursor ion depletion and the formation of structurally informative fragment ions. This is often the CE that yields the most abundant and specific product ion for quantification in a Multiple Reaction Monitoring (MRM) experiment.[6]
-
-
Method Implementation:
-
Once the optimal CE is determined, use this value in your final MS/MS method for the analysis of your samples.
-
By following these guidelines and protocols, you can effectively minimize the fragmentation of branched alkanes in your mass spectrometry experiments, leading to more reliable identification and characterization of these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the common ionization methods for GC/MS [scioninstruments.com]
- 3. Lab Chapter 7.2.4 [people.whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. GC Mass : Molecular ion peak issue in EI mode - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Solubility Challenges of Long-Chain Alkanes in Polar Solvents
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with long-chain alkanes in polar solvents. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Solution |
| Precipitation of long-chain alkane upon addition to a polar solvent. | High polarity mismatch between the alkane (nonpolar) and the solvent (polar). | 1. Introduce a cosolvent: Add a water-miscible organic solvent (e.g., ethanol, isopropanol, PEG 400) to the polar solvent to reduce the overall polarity of the solvent system. 2. Utilize a surfactant: Introduce a surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the alkane. 3. Employ cyclodextrins: Use cyclodextrins to form inclusion complexes with the alkane, thereby increasing its apparent solubility. |
| Inconsistent or low solubility enhancement with cosolvents. | 1. Inappropriate cosolvent selection. 2. Incorrect cosolvent concentration. | 1. Select an appropriate cosolvent: The choice of cosolvent should be based on the specific alkane and the required level of solubility enhancement. Less polar cosolvents can sometimes be more effective. 2. Optimize cosolvent concentration: Create a phase-solubility diagram by preparing a series of solvent blends with varying cosolvent concentrations to determine the optimal ratio for maximum solubility. |
| Low solubilization efficiency with surfactants. | 1. Surfactant concentration is below the Critical Micelle Concentration (CMC). 2. Incompatible surfactant type for the specific alkane. 3. Presence of interfering substances. | 1. Ensure concentration is above CMC: The surfactant concentration must be above its CMC for micelle formation and effective solubilization. 2. Select a suitable surfactant: The hydrophobic tail of the surfactant should be compatible with the long-chain alkane. The hydrophilic-lipophilic balance (HLB) of the surfactant is a key parameter to consider. 3. Purify the system: Ensure the experimental system is free from impurities that could interfere with micelle formation. |
| Formation of a precipitate when using cyclodextrins. | 1. The formation of an insoluble alkane-cyclodextrin complex. 2. The concentration of the cyclodextrin (B1172386) or the alkane is too high. | 1. Use a modified cyclodextrin: Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit higher aqueous solubility and can prevent the precipitation of the inclusion complex. 2. Optimize concentrations: Conduct a phase-solubility study to determine the optimal concentrations of the alkane and cyclodextrin that result in a stable, soluble complex. |
Frequently Asked Questions (FAQs)
1. Why are long-chain alkanes poorly soluble in polar solvents like water?
Long-chain alkanes are nonpolar molecules, while polar solvents like water are characterized by strong intermolecular hydrogen bonds.[1] Based on the principle of "like dissolves like," nonpolar solutes do not readily dissolve in polar solvents because the energy required to break the hydrogen bonds of the solvent is not compensated by the weak van der Waals interactions that would form between the alkane and the solvent molecules.[2][3]
2. What are cosolvents and how do they improve the solubility of long-chain alkanes?
Cosolvents are water-miscible organic solvents that, when added to a primary solvent (like water), can increase the solubility of a nonpolar solute. They work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar alkane to dissolve.[4] Common cosolvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
3. What is micellar solubilization and how does it work?
Micellar solubilization is a process that uses surfactants to increase the solubility of poorly soluble substances.[5] Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails forming a core and their hydrophilic heads facing the aqueous environment.[6] Long-chain alkanes can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the polar solvent.
4. What are cyclodextrins and how do they enhance alkane solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] This unique structure allows them to encapsulate nonpolar molecules, such as long-chain alkanes, within their cavity, forming an "inclusion complex."[7] This complex has a hydrophilic exterior, which allows it to be soluble in polar solvents. The stability of this complex is described by the stability constant (K).[8]
5. How do I choose the right method for my experiment?
The choice of method depends on several factors, including the specific long-chain alkane, the desired concentration, the solvent system, and the requirements of your downstream application.
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Cosolvency is a straightforward method but may require high concentrations of the organic solvent, which might not be suitable for all applications.
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Micellar solubilization is highly effective but requires careful selection of the surfactant and operation above the CMC. The presence of surfactants may interfere with certain biological assays.
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Cyclodextrins offer a biocompatible option and can provide high solubility enhancement.[1] However, the formation and stability of the inclusion complex need to be carefully characterized.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants
| Surfactant | Type | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 |
| Triton X-100 | Non-ionic | ~0.24 |
| Polysorbate 20 (Tween 20) | Non-ionic | ~0.059 |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.012 |
Note: CMC values are approximate and can be influenced by temperature, ionic strength, and the presence of other solutes.
Table 2: Molar Solubilization Ratios (MSR) for Alkanes in Surfactant Solutions
| Alkane | Surfactant | MSR (mol alkane/mol surfactant) |
| Decane | Rokanol NL6 | 0.45 |
| Dodecane | Rokanol NL6 | 0.33 |
| Tetradecane | Rokanol NL6 | 0.21 |
| Hexadecane | Rokanol NL6 | 0.13 |
MSR indicates the number of moles of solute solubilized per mole of surfactant forming micelles. Data extracted from a study on hydrocarbon mixtures.[4]
Table 3: Stability Constants (K) of Alkane-Cyclodextrin Inclusion Complexes
| Alkane (Guest) | Cyclodextrin (Host) | Stability Constant (K) (M⁻¹) |
| Cyclohexane | β-Cyclodextrin | 430 |
| Cycloheptane | β-Cyclodextrin | 1700 |
| Cyclooctane | β-Cyclodextrin | 5900 |
| Adamantane | β-Cyclodextrin | 34000 |
Stability constants are a measure of the affinity between the host and guest molecules. Higher values indicate a more stable complex.[8]
Experimental Protocols
Protocol 1: Solubilization using Cosolvency
This protocol describes a general procedure for determining the solubility of a long-chain alkane in a water-cosolvent mixture.
-
Preparation of Solvent Blends: Prepare a series of solvent mixtures with varying volume percentages of the cosolvent (e.g., ethanol) in water (e.g., 0%, 10%, 20%, ..., 100%).
-
Equilibration: Add an excess amount of the long-chain alkane to a known volume of each solvent blend in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to let the undissolved alkane settle.
-
Sampling and Analysis: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no undissolved alkane is transferred. Analyze the concentration of the dissolved alkane using a suitable analytical technique (e.g., gas chromatography).
-
Data Analysis: Plot the solubility of the alkane as a function of the cosolvent concentration to determine the optimal solvent composition.
Protocol 2: Micellar Solubilization
This protocol outlines the steps for solubilizing a long-chain alkane using a surfactant.
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in the polar solvent at a concentration well above its CMC.
-
Alkane Addition: Add a known amount of the long-chain alkane to the surfactant solution.
-
Equilibration: Vigorously stir or sonicate the mixture at a controlled temperature until the alkane is fully solubilized. The time required will depend on the alkane and surfactant system.
-
Observation: A clear or translucent solution indicates successful micellar solubilization.
-
Quantification (Optional): To determine the maximum solubilization capacity, add excess alkane and follow steps 3-5 of the cosolvency protocol.
Protocol 3: Cyclodextrin Inclusion Complexation (Phase Solubility Method)
This protocol is used to determine the stoichiometry and stability constant of an alkane-cyclodextrin complex.[8]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).
-
Addition of Alkane: Add an excess amount of the long-chain alkane to each cyclodextrin solution in sealed vials.
-
Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filtration: Filter the solutions to remove the undissolved alkane.
-
Analysis: Determine the concentration of the dissolved alkane in each filtrate using an appropriate analytical method.
-
Phase-Solubility Diagram: Plot the concentration of the dissolved alkane against the concentration of the cyclodextrin. The shape of the plot provides information about the stoichiometry and stability of the inclusion complex.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic 2-Methyl-4-isopropylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of synthetic 2-Methyl-4-isopropylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthetic this compound?
A1: Given a probable synthetic route involving a Grignard reaction followed by dehydration and hydrogenation, the most common impurities include:
-
Precursor Alcohol: Unreacted tertiary alcohol (e.g., 2-methyl-4-propylheptan-3-ol or its isomers) from the Grignard step.
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Alkene Intermediate: The corresponding alkene (e.g., 2-methyl-4-isopropyl-4-heptene) from incomplete hydrogenation.
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Isomeric Alkanes: Structural isomers of this compound formed during the dehydration step, which is prone to carbocation rearrangements.
-
Unreacted Starting Materials: Residual ketones or alkyl halides from the initial Grignard reaction.
-
Coupling Products: Side products from the Grignard reaction.
Q2: Why is it so difficult to separate this compound from its isomers by fractional distillation?
A2: Branched alkane isomers, especially those with the same carbon number, often have very close boiling points.[1][2] The branching affects the molecule's surface area and, consequently, the strength of the intermolecular van der Waals forces.[3] As shown in the table below, the boiling points of C11 alkane isomers can be very similar, making efficient separation by fractional distillation challenging and often requiring columns with a high number of theoretical plates.
Q3: What are the most effective purification techniques for removing isomeric impurities?
A3: For separating close-boiling branched alkane isomers, the following techniques are generally more effective than standard fractional distillation:
-
Preparative Gas Chromatography (pGC): This method offers high separation efficiency for volatile compounds and can separate isomers with very similar boiling points.[4][5]
-
Adsorptive Separation using Zeolites: Certain zeolites have pore structures that can selectively adsorb alkanes based on their degree of branching, allowing for effective separation.[6][7]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers, as confirmed by GC-MS analysis of collected fractions.
| Potential Cause | Troubleshooting Step |
| Insufficient Column Efficiency: The number of theoretical plates in your distillation column is too low for the small boiling point difference between the isomers.[8] | - Use a longer fractionating column (e.g., Vigreux, packed column).- Pack the column with a more efficient packing material (e.g., structured packing). |
| Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column. | - Increase the reflux ratio. This will increase the number of vaporization-condensation cycles and improve separation, although it will also increase the distillation time. |
| Fluctuating Heat Input: Inconsistent heating can lead to unstable boiling and prevent the establishment of a proper temperature gradient in the column. | - Use a heating mantle with a temperature controller for precise and stable heating.- Ensure the flask is not more than two-thirds full to prevent bumping. |
| Heat Loss from the Column: Heat loss can disrupt the temperature gradient necessary for efficient fractionation. | - Insulate the distillation column with glass wool or aluminum foil. |
Preparative Gas Chromatography (pGC)
Issue: Co-elution of this compound and its isomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase: The column's stationary phase does not have the right selectivity for separating the branched alkane isomers. | - Select a column with a stationary phase known for good hydrocarbon separation (e.g., a non-polar phase like dimethylpolysiloxane or a slightly more polar phase).[9] |
| Suboptimal Temperature Program: The oven temperature program is not optimized to resolve the closely eluting isomers. | - Decrease the temperature ramp rate to increase the separation time between peaks.- Incorporate an isothermal hold at a temperature where the isomers begin to separate. |
| Carrier Gas Flow Rate is Too High: A high flow rate reduces the interaction time of the analytes with the stationary phase, leading to decreased resolution. | - Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. |
| Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. | - Reduce the injection volume.- Dilute the sample before injection. |
Adsorptive Separation
Issue: Incomplete removal of linear or less-branched alkane impurities using zeolites.
| Potential Cause | Troubleshooting Step |
| Incorrect Zeolite Type: The selected zeolite does not have the appropriate pore size and shape selectivity for the target separation. | - For separating branched from linear alkanes, zeolites like 5A are effective as they exclude the branched isomers based on size.[6]- For separating isomers based on the degree of branching, other zeolites may be more suitable.[7] |
| Adsorbent is Not Properly Activated: Water or other adsorbed impurities on the zeolite will block the pores and reduce its adsorptive capacity. | - Activate the zeolite by heating it under a vacuum or in a stream of inert gas to remove adsorbed water before use. |
| Incorrect Temperature or Pressure: Adsorption is an equilibrium process that is sensitive to temperature and pressure. | - Adjust the temperature and pressure to optimize the selectivity and capacity of the adsorbent for the specific isomers being separated. |
| Insufficient Contact Time: The flow rate of the alkane mixture through the adsorbent bed is too high for effective separation. | - Reduce the flow rate to allow for sufficient time for the selective adsorption to occur. |
Data Presentation
Table 1: Boiling Points of Selected C11 Alkane Isomers
| Isomer | Boiling Point (°C) |
| n-Undecane | 196 |
| 2-Methyldecane | 193.5 |
| 3-Methyldecane | 194.5 |
| 4-Methyldecane | 192.8 |
| 5-Methyldecane | 192.1 |
| 2,2-Dimethylnonane | 186.4 |
| 3,3-Dimethylnonane | 191.5 |
| This compound | ~185-195 (estimated) |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To enrich a mixture of C11 alkane isomers by removing components with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
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Sample Preparation: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of the flask's volume. Add a few boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain relatively low initially.
-
Collect the first fraction (forerun), which will contain the most volatile impurities.
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As the temperature begins to rise and stabilize at the boiling point of the desired fraction, switch to a new receiving flask.
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Collect the main fraction over a narrow temperature range.
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If the temperature rises again, indicating the presence of higher-boiling impurities, switch to a new receiving flask to collect the final fraction.
-
-
Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the components of the synthetic this compound mixture before and after purification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the alkane mixture in a volatile solvent such as hexane (B92381) or pentane.
-
Instrumentation:
-
GC Column: Use a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5ms).
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at an optimized flow rate.
-
Oven Program: Start with an initial oven temperature below the boiling point of the most volatile component and gradually ramp the temperature to a point above the boiling point of the least volatile component.
-
Injector: Use a split/splitless injector at a temperature that ensures rapid vaporization of the sample.
-
MS Detector: Set the mass spectrometer to scan a mass range appropriate for the expected fragments of C11 alkanes (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
The fragmentation patterns of alkanes are characterized by a series of peaks separated by 14 amu (corresponding to CH₂ groups).
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Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
-
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Separation of branched alkane feeds by a synergistic action of zeolite and metal-organic framework | Semantic Scholar [semanticscholar.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. gcms.cz [gcms.cz]
Reducing side reactions in the Wurtz synthesis of alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wurtz synthesis of alkanes and minimizing common side reactions.
Troubleshooting Guide: Reducing Side Reactions
This guide addresses specific issues that may arise during the Wurtz synthesis, focusing on the formation of alkene byproducts and other undesired products.
Issue 1: Low Yield of the Desired Alkane and Significant Formation of an Alkene Byproduct
Possible Cause: The primary cause of alkene formation is a competing elimination reaction (dehydrohalogenation), which is favored under certain conditions. This is particularly prevalent with sterically hindered alkyl halides.
Solutions:
-
Substrate Selection: The choice of alkyl halide is critical. Primary alkyl halides are the preferred substrates for the Wurtz reaction as they are less prone to elimination. Secondary alkyl halides can be used, but will likely result in a higher proportion of alkene byproduct. Tertiary alkyl halides are generally unsuitable for the Wurtz synthesis as they predominantly undergo elimination.[1][2] The reactivity of the halide also plays a role, with the general trend being I > Br > Cl. Primary alkyl iodides often provide the best yields of the desired alkane.[1]
-
Choice of Metal: While sodium is the traditional metal used in the Wurtz reaction, other metals can influence the ratio of coupling to elimination products. Finely dispersed sodium can lead to better yields.[1] Other metals and metal complexes that have been employed to improve yields and suppress side reactions include copper, zinc, iron, lithium in the presence of ultrasound, and sodium-potassium alloy.[1]
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Solvent Selection: The reaction is typically conducted in an anhydrous aprotic solvent.[3] Dry diethyl ether is most common, but other solvents like tetrahydrofuran (B95107) (THF) or dioxane can be used.[1][3] The choice of solvent can influence the reaction rate and selectivity, and empirical testing may be necessary for novel substrates.
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Temperature Control: The Wurtz reaction is often exothermic. Maintaining a controlled temperature, sometimes by gentle refluxing of the ether solvent, is important.[4] Excessive temperatures can favor the elimination pathway.
Issue 2: Formation of a Mixture of Alkanes That is Difficult to Separate
Possible Cause: This issue arises when attempting to synthesize an unsymmetrical alkane by using two different alkyl halides. The reaction will produce a statistical mixture of three different alkanes (R-R, R'-R', and R-R'), which often have very close boiling points, making purification by distillation challenging.[5]
Solutions:
-
Synthesize Symmetrical Alkanes: The Wurtz reaction is most effective for the synthesis of symmetrical alkanes (R-R) from a single alkyl halide (R-X).[2]
-
Alternative Synthesis for Unsymmetrical Alkanes: For the synthesis of unsymmetrical alkanes, the Corey-House synthesis is a superior method.[6][7][8] This reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide and is highly effective for forming unsymmetrical C-C bonds with high yields.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Wurtz synthesis and how can I minimize it?
A1: The main side reaction is the formation of an alkene through an elimination pathway.[5] This can be minimized by:
-
Using primary alkyl halides.[1]
-
Carefully selecting the metal and solvent.
-
Controlling the reaction temperature.
Q2: Why is the Wurtz reaction not recommended for the synthesis of unsymmetrical alkanes?
A2: Reacting two different alkyl halides results in a mixture of three different alkanes, which are often difficult to separate due to similar physical properties.[5]
Q3: What is a better alternative to the Wurtz reaction for preparing unsymmetrical alkanes?
A3: The Corey-House synthesis is the preferred method for preparing unsymmetrical alkanes.[6][7][8] It offers higher yields and greater versatility.[7][8]
Q4: Can I use tertiary alkyl halides in the Wurtz synthesis?
A4: Tertiary alkyl halides are not suitable for the Wurtz synthesis as they overwhelmingly favor the elimination reaction, leading to the formation of alkenes as the major product.[5]
Q5: What is the role of the dry ether in the Wurtz reaction?
A5: Dry ether serves as an anhydrous, aprotic solvent that dissolves the reactants but does not react with the highly reactive sodium metal. The absence of water is crucial to prevent the violent reaction of sodium with water and the quenching of the reactive intermediates.[3]
Quantitative Data Summary
While comprehensive quantitative data comparing all variables is sparse in readily available literature, the following table summarizes the expected qualitative outcomes based on established principles. Researchers should consider this a starting point for optimization.
| Parameter | Condition | Expected Alkane Yield | Expected Alkene Byproduct | Notes |
| Alkyl Halide Structure | Primary (1°) | High | Low | Recommended for best results. |
| Secondary (2°) | Moderate | Moderate | Increased potential for elimination. | |
| Tertiary (3°) | Very Low | High | Elimination is the major pathway. | |
| Halogen | I | Highest | - | Most reactive towards coupling. |
| Br | High | - | Commonly used with good results. | |
| Cl | Moderate | - | Less reactive than bromides and iodides. | |
| Metal | Finely Dispersed Na | Good | Moderate | Increased surface area can improve reaction rate. |
| Zn, Cu, Fe, Li | Variable | Variable | May offer improved selectivity in some cases. | |
| Reactant Stoichiometry | One Alkyl Halide | High (for symmetrical alkane) | Low | Ideal for Wurtz synthesis. |
| Two Different Alkyl Halides | Low (for desired unsymmetrical alkane) | Low | Results in a difficult-to-separate mixture of alkanes. |
Experimental Protocols
Synthesis of n-Hexane from 1-Bromopropane (B46711) (Illustrative Protocol)
This protocol provides a general procedure for the synthesis of a symmetrical alkane. Researchers should adapt this for their specific needs and exercise appropriate safety precautions.
Materials:
-
1-Bromopropane
-
Sodium metal
-
Anhydrous diethyl ether
-
Ethanol (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere to maintain anhydrous conditions.[4]
-
Reaction Initiation: In a three-necked flask under an inert atmosphere, add anhydrous diethyl ether and small, clean pieces of sodium metal.[4]
-
Addition of Alkyl Halide: A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic and the ether may begin to reflux.[4]
-
Reaction Progression: After the addition is complete, the reaction mixture may be gently heated to maintain reflux for a specified period to ensure completion.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol.[4]
-
Add water to dissolve the sodium bromide salts.[4]
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
-
Purification: Filter to remove the drying agent and purify the n-hexane by distillation.
Visualizations
Caption: Competing coupling and elimination pathways in the Wurtz synthesis.
Caption: Decision workflow for troubleshooting side reactions in alkane synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of a Quantitative GC-MS Method for 2-Methyl-4-isopropylheptane
This guide provides a comprehensive overview of the validation of a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Methyl-4-isopropylheptane. The content is intended for researchers, scientists, and drug development professionals, offering a framework for method validation and a comparison with alternative analytical techniques. The presented experimental data is hypothetical but representative of typical GC-MS performance.
Introduction to Analytical Method Validation
Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For quantitative analysis, this involves demonstrating that the method is accurate, precise, specific, and sensitive. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it a suitable choice for the analysis of this compound.
The validation of an analytical method typically assesses the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
A hypothetical validated GC-MS method for the quantification of this compound is detailed below.
2.1. Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. For accuracy studies, a blank matrix (e.g., plasma, formulation buffer) is spiked with known concentrations of the analyte.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). For quantification, the primary ion (m/z 113) is used, with two qualifier ions (m/z 71, 85) for confirmation.
2.3. Validation Experiments
-
Specificity: A blank matrix is injected to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Calibration standards at eight concentration levels are injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r) and coefficient of determination (R²) are calculated.
-
Accuracy and Precision: Quality control (QC) samples at three concentration levels (low, medium, and high) are prepared and analyzed in six replicates on the same day (repeatability) and on three different days (intermediate precision). Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (%RSD).
-
LOD and LOQ: These are determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at a S/N of 3:1 and the LOQ at a S/N of 10:1.[1]
-
Robustness: The effect of small, deliberate changes in method parameters (e.g., inlet temperature ± 5°C, flow rate ± 0.1 mL/min) on the analytical results is evaluated.
Data Presentation
The following tables summarize the hypothetical validation data for the quantitative GC-MS method for this compound.
Table 1: Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 1 | 1523 |
| 5 | 7895 |
| 10 | 15432 |
| 50 | 76543 |
| 100 | 152345 |
| 250 | 380123 |
| 500 | 758901 |
| 1000 | 1512345 |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18) |
| Low | 10 | 9.8 | 98.0 | 1.8 | 2.5 |
| Medium | 100 | 101.2 | 101.2 | 1.2 | 1.9 |
| High | 800 | 795.5 | 99.4 | 1.5 | 2.1 |
Table 3: Sensitivity and Robustness Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Robustness | No significant impact on results observed with minor variations in method parameters. |
Comparison with Alternative Methods
While GC-MS is a highly effective method, other techniques could be considered for the analysis of this compound.
Table 4: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| GC-FID | Gas Chromatography with Flame Ionization Detection | Robust, cost-effective, wide linear range. | Less selective than MS, may require more rigorous sample cleanup. |
| Headspace GC-MS | Analysis of volatile components in the vapor phase above a sample. | Minimal sample preparation, suitable for complex matrices. | Less sensitive for non-volatile compounds, requires optimization of headspace parameters. |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. | May require derivatization for volatile compounds, more complex mobile phases. |
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Visualizations
Diagram 1: GC-MS Method Validation Workflow
Caption: Workflow for the validation of a quantitative GC-MS method.
Diagram 2: Logical Relationship of Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
This guide provides a foundational understanding of the processes and data involved in validating a quantitative GC-MS method for this compound. The presented data and protocols can be adapted for the validation of methods for other similar volatile organic compounds.
References
Data Presentation: Octane Numbers of C11 Alkane Isomer Classes
A Comparative Analysis of Octane (B31449) Numbers for C11 Alkane Isomers: A Guide for Researchers
For professionals in the fields of fuel science, chemical engineering, and engine development, a thorough understanding of the relationship between molecular structure and combustion properties is paramount. The octane number, a key measure of a fuel's resistance to autoignition (or "knock"), is significantly influenced by the isomeric structure of its hydrocarbon components. This guide provides a comparative analysis of the Research Octane Number (RON) and Motor Octane Number (MON) for various isomers of undecane (B72203) (C11H24), offering insights supported by available experimental data and established principles of combustion chemistry.
While experimental data for all 159 isomers of undecane is not exhaustively compiled in public literature, valuable data on the blending octane numbers for different classes of C11 alkanes provide a clear illustration of the impact of structural isomerism. The following table summarizes these values, which are critical for understanding the performance of these compounds in fuel blends.
| Alkane Class | Isomer Examples | Blending Research Octane Number (RON) | Blending Motor Octane Number (MON) |
| n-Undecane | CH3(CH2)9CH3 | -35 | -35 |
| Monomethyl-decane | 2-Methyldecane, 3-Methyldecane | 5 | 5 |
| Dimethyl-nonane | 2,2-Dimethylnonane, 3,5-Dimethylnonane | 35 | 35 |
| Trimethyl-octane | 2,2,4-Trimethyloctane, 2,3,5-Trimethyloctane | 90 | 82 |
| Reference Compounds | |||
| n-Heptane | CH3(CH2)5CH3 | 0 | 0 |
| Isooctane (B107328) (2,2,4-Trimethylpentane) | (CH3)3CCH2CH(CH3)2 | 100 | 100 |
Note: The data for C11 alkane classes are blending octane numbers, which are used to calculate the octane rating of fuel mixtures. By definition, n-heptane and isooctane have RON and MON values of 0 and 100, respectively.
Analysis of Structure-Octane Number Relationship
The data unequivocally demonstrates a strong correlation between the degree of branching in C11 alkane isomers and their octane numbers.
-
Linear vs. Branched Isomers : The straight-chain isomer, n-undecane, exhibits a very low octane number, indicating poor anti-knock properties. The introduction of even a single methyl group (monomethyl-decane) provides a significant boost in octane rating.
-
Degree of Branching : As the number of methyl groups increases, so does the octane number. Dimethyl-nonanes show a marked improvement over monomethyl-decanes, and trimethyl-octanes have considerably higher octane numbers, approaching those of high-quality gasoline components.
-
Compactness of Structure : While not explicitly detailed in the table for C11 isomers, the general principle is that more compact, spheroidal molecules (resulting from central branching) tend to have higher octane numbers. This is because they form more stable carbocation intermediates during the combustion process, which resists the uncontrolled autoignition that leads to knocking. Highly branched alkanes have a greater number of tertiary carbon-hydrogen bonds, which are more easily abstracted during combustion, leading to a more controlled burn.[1][2]
The following diagram illustrates the fundamental relationship between the structural characteristics of alkanes and their corresponding octane numbers.
Experimental Protocols: Determination of RON and MON
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized test methods developed by ASTM International. These methods involve the use of a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.
ASTM D2699: Research Octane Number (RON)
This method is indicative of fuel performance under mild, low-speed driving conditions.
-
Engine Speed : The CFR engine is operated at a constant speed of 600 rpm.
-
Intake Air Temperature : The intake air is maintained at a temperature of 52°C (125°F).
-
Spark Timing : The spark timing is fixed at 13 degrees before top dead center.
-
Procedure : The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed. This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON = 100) and n-heptane (RON = 0). The RON of the test fuel is the percentage by volume of isooctane in the PRF blend that produces the same knock intensity. This is typically determined using a "bracketing" procedure, where the test fuel is compared against two PRF blends, one with a slightly higher and one with a slightly lower octane number.
ASTM D2700: Motor Octane Number (MON)
This method assesses fuel performance under more severe, high-speed, and high-load conditions, such as highway driving.
-
Engine Speed : The CFR engine is operated at a higher speed of 900 rpm.
-
Intake Mixture Temperature : The fuel-air mixture is preheated to 149°C (300°F).
-
Spark Timing : The spark timing varies with the compression ratio.
-
Procedure : Similar to the RON test, the MON of a fuel is determined by comparing its knock intensity in the CFR engine under these more severe conditions to that of PRF blends. The MON is the percentage by volume of isooctane in the PRF blend that matches the knock intensity of the test fuel.
The difference between RON and MON is known as the fuel's "sensitivity," and it provides an indication of how the fuel will perform under varying engine conditions.
Conclusion
References
A Comparative Guide to Hydrocarbon Quantification: NMR vs. GC-MS
In the realm of analytical chemistry, particularly for complex mixtures like petroleum products, accurate quantification of hydrocarbons is paramount. Two powerhouse techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), are often employed for this purpose. While both are effective, they operate on different principles, offering distinct advantages and limitations. This guide provides a detailed comparison of quantitative NMR (qNMR) and GC-MS for hydrocarbon analysis, supported by experimental protocols and data to aid researchers in selecting the optimal method for their specific needs.
Core Principles and Quantitative Approaches
Quantitative NMR (qNMR) is a primary analytical method that quantifies substances based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei in the sample.[1] For hydrocarbon analysis, ¹H NMR is particularly powerful.[2] It provides structural information and quantification simultaneously, often by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[1] The technique is non-destructive and requires minimal sample preparation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that first separates volatile and semi-volatile compounds in a gas chromatograph before detecting and identifying them with a mass spectrometer.[3] Quantification is typically achieved by creating a calibration curve with standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. GC-MS offers exceptional sensitivity and is adept at identifying individual compounds within a complex mixture.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both techniques in the context of hydrocarbon analysis.
Quantitative ¹H NMR Spectroscopy Protocol
This protocol is adapted for the analysis of hydrocarbon functional groups in a complex mixture like gasoline.
-
Sample Preparation :
-
Precisely weigh the sample and a suitable internal standard (e.g., maleic anhydride, 1,4-dioxane). Reliable weighing is mandatory for accuracy.
-
Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a known volume in a volumetric flask. A typical preparation involves mixing 100 µL of a gasoline sample with 2 mL of CDCl₃.[2]
-
Transfer an aliquot (e.g., 1 mL) of the solution into a standard 5 mm NMR tube.[2]
-
-
Instrumental Analysis :
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer is recommended.[2]
-
Acquisition Parameters :
-
Pulse Angle : Use a calibrated 90° pulse to maximize signal-to-noise.
-
Relaxation Delay (d1) : This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure full relaxation and accurate integration. This can be 30-60 seconds for complex mixtures.[4]
-
Number of Scans (ns) : Typically 64-256 scans are acquired to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[5]
-
Mode : Acquire data in non-spinning mode to avoid spinning sidebands which can interfere with integration.[5]
-
-
-
Data Processing and Quantification :
-
Apply Fourier transformation to the Free Induction Decay (FID). Manual phase and baseline correction are crucial for accuracy.[1]
-
Integrate the signals corresponding to the analyte and the internal standard. Ensure that the chosen signals for quantification do not overlap with other signals.
-
Calculate the concentration of the analyte using the standard qNMR equation, which relates the integrals, molar masses, weights, and number of protons of the analyte and the internal standard.
-
GC-MS Quantification Protocol
This protocol is generalized for the analysis of hydrocarbon residues.
-
Sample Preparation :
-
Extract hydrocarbons from the sample matrix using an appropriate solvent (e.g., dichloromethane, hexane) and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Perform cleanup and fractionation if necessary to remove interferences and isolate the hydrocarbon fraction of interest (e.g., aliphatics, aromatics).[6]
-
Add a known amount of an internal standard (e.g., deuterated alkanes or PAHs) to the extract before analysis.[6]
-
Dilute the sample to fall within the linear range of the calibration curve. A typical dilution might be 2 µL/mL in dichloromethane.[7]
-
-
Instrumental Analysis :
-
GC System :
-
Injection : Inject 1 µL of the sample with a split ratio (e.g., 50:1) at an inlet temperature of 280°C.[7]
-
Column : Use a suitable capillary column, such as an HP5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Oven Program : A typical program starts at 40°C for 3 minutes, then ramps at 12.5°C/min to 290°C, holding for 4 minutes.[7]
-
-
MS System :
-
Ionization : Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode : Scan mode for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification.
-
-
-
Data Processing and Quantification :
-
Identify target compounds by comparing their retention times and mass spectra with those of known standards or library data.[3][8]
-
Integrate the peak area of the target analytes and the internal standard.
-
Quantify the analytes using a multi-point calibration curve prepared from certified reference materials.
-
Analytical Performance: A Comparative Summary
The choice between NMR and GC-MS often depends on the specific analytical requirements, such as the need for detailed molecular identification versus functional group quantification, sensitivity, and sample throughput.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Primary ratio method based on signal intensity vs. number of nuclei. | Separation followed by detection; quantification via external calibration. |
| Strengths | - Non-destructive[2]- Fast analysis time (minutes per sample)[2]- Minimal sample preparation- No need for identical reference standards- Excellent for quantifying functional groups (e.g., aromatics, paraffins)[2] | - Extremely high sensitivity (ppb levels or lower)[3]- Excellent separation of complex mixtures[9]- Definitive identification of individual compounds[3]- Well-established methods (e.g., ASTM)[7] |
| Limitations | - Lower sensitivity compared to GC-MS- Signal overlap in very complex mixtures can be challenging[2]- Requires higher analyte concentration | - Destructive analysis- Longer analysis time (including chromatography)- Requires compound-specific standards for accurate quantification- Not suitable for non-volatile compounds |
| Typical Application | Quantifying hydrocarbon classes in fuels, determining purity of standards. | Trace analysis of pollutants, detailed hydrocarbon analysis (DHA), oil spill fingerprinting.[3][6] |
Quantitative Data Insights:
-
Precision : For GC-MS, excellent intra-day and inter-day precision with a relative standard deviation (RSD) of <3% for peak area has been reported for hydrocarbon analysis.[7] Validated methods for hydrocarbons in sediment show precision better than 15% for most analytes.[10] For qNMR, studies on various sample types have demonstrated high reproducibility, with standard deviations often below 1% for repeated workups and analyses.[11]
-
Accuracy & Linearity : GC-MS methods show good linearity, with correlation coefficients (r²) often greater than 0.998 over a defined concentration range.[12] Extraction efficiency (a measure of accuracy) for hydrocarbons from sediment matrices ranged from approximately 60% to over 100% depending on the specific compound.[10] qNMR is considered a primary method, meaning its accuracy is fundamentally high, with reported deviations between prepared and measured concentrations of <0.6%.[11]
-
Sensitivity : GC-MS is the clear winner in sensitivity, capable of detecting analytes in the microgram range and reaching detection limits as low as parts-per-billion (ppb).[3] Validated methods can quantify hydrocarbons at concentrations as low as 30 ng/g in sediment samples.[10] The dynamic range for qNMR is typically lower, with a routinely achievable range of about 300:1 (0.3%).[4][5]
Workflow and Logic Visualization
The following diagram illustrates the distinct experimental workflows for hydrocarbon quantification using qNMR and GC-MS.
Caption: Comparative Workflow for Hydrocarbon Quantification.
Conclusion
Both qNMR and GC-MS are powerful, complementary techniques for hydrocarbon quantification.[13] The choice of method should be guided by the analytical goals.
-
Choose qNMR for rapid, non-destructive, and accurate quantification of major hydrocarbon classes or functional groups without the need for compound-specific standards. It is ideal for high-throughput labs and assessing the overall composition of fuels and oils.[2]
-
Choose GC-MS when high sensitivity is required for trace-level analysis, or when the definitive identification and quantification of individual hydrocarbon isomers within a complex mixture are necessary. It is the gold standard for environmental monitoring and detailed compositional analysis.[14]
By understanding the distinct capabilities and experimental requirements of each technique, researchers can effectively cross-validate results and apply the most appropriate tool for their hydrocarbon analysis challenges.
References
- 1. emerypharma.com [emerypharma.com]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of Hydrocarbon Groups in Complex Mixtures Using Gas Chromatography with Unit-Mass Resolution Electron Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Assessment of Synthetic 2-Methyl-4-isopropylheptane
The stereoselective synthesis of complex molecules like 2-Methyl-4-isopropylheptane, which contains two chiral centers and can thus exist as four possible stereoisomers, necessitates robust analytical methodologies for the precise determination of isomeric purity. The relative and absolute stereochemistry of such compounds can significantly influence their physical, chemical, and biological properties, making accurate isomeric assessment critical in research, and particularly in drug development where specific stereoisomers may exhibit desired therapeutic effects while others could be inactive or even harmful.
This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of this compound. We present a summary of expected performance data, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The choice of analytical technique for isomeric purity assessment depends on the specific requirements of the analysis, such as the need to distinguish between diastereomers, enantiomers, or both, as well as considerations of sensitivity, resolution, and sample throughput. The primary methods for this purpose are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Parameter | Expected Performance for this compound Isomers | Primary Application |
| Chiral Gas Chromatography (GC) | Resolution (α) | Diastereomers: > 1.5Enantiomers: > 1.2 (with appropriate chiral column) | Quantification of all four stereoisomers |
| Limit of Detection (LOD) | ~0.1% of the major isomer | Trace impurity detection | |
| Analysis Time | 20 - 40 minutes per sample | High-throughput screening | |
| Sample Requirement | < 1 mg | Routine quality control | |
| ¹H NMR Spectroscopy | Resolution | Diastereomers: Baseline separation of key signalsEnantiomers: Not resolved without chiral additives | Diastereomeric ratio determination |
| Limit of Detection (LOD) | ~1-5% of the major isomer | Structural confirmation | |
| Analysis Time | 5 - 15 minutes per sample | Structural elucidation | |
| Sample Requirement | 5 - 10 mg | Non-destructive analysis | |
| ¹H NMR with Chiral Shift Reagent | Resolution | Enantiomers: Observable separation of key signals (Δδ ≈ 0.05-0.2 ppm) | Enantiomeric excess (ee) determination |
| Limit of Detection (LOD) | ~2-5% of the minor enantiomer | Chiral purity assessment | |
| Analysis Time | 15 - 30 minutes per sample | Mechanistic studies | |
| Sample Requirement | 5 - 10 mg | Absolute configuration studies (with known reference) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.
Chiral Gas Chromatography (GC-FID)
This protocol is designed for the baseline separation and quantification of all four stereoisomers of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a Restek Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving enantiomers of branched alkanes.[1]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 3°C/min.
-
Final Hold: Hold at 150°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Sample Preparation: Prepare a solution of the synthetic this compound in n-hexane at a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Diastereomeric Ratio
This protocol allows for the differentiation and quantification of diastereomers. Diastereomers have distinct chemical shifts and coupling constants in a standard NMR spectrum.[2]
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Experiment: Standard ¹H NMR acquisition.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
-
Data Processing: Apply a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate distinct, well-resolved signals corresponding to each diastereomer to determine their relative ratio.
¹H NMR with Chiral Shift Reagent for Enantiomeric Excess
To resolve the signals of enantiomers, a chiral lanthanide shift reagent is used to induce chemical shift differences.[3]
-
Instrumentation: 500 MHz NMR spectrometer.
-
Reagents:
-
Sample from the previous NMR protocol.
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)₃].
-
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample as described above.
-
Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 5 mol%) to the NMR tube.
-
Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Repeat step 2, incrementally adding the shift reagent until sufficient separation of signals for the enantiomers is observed.
-
-
Data Analysis: Identify a well-resolved proton signal that has split into two distinct signals (one for each enantiomer). Integrate these two signals to calculate the enantiomeric excess (ee).
Visualized Workflows and Comparisons
Graphical representations of experimental workflows and method comparisons can aid in understanding the logical relationships and key decision points in the isomeric purity assessment process.
Caption: Experimental workflow for isomeric purity assessment.
Caption: Performance comparison of analytical methods.
References
A Comparative Guide to the Synthesis of Branched Alkanes: Grignard vs. Wurtz Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Branched alkanes represent fundamental structural motifs in many pharmaceutical agents and organic materials. Historically, classical methods such as the Grignard and Wurtz reactions have been employed for their construction. This guide provides an objective comparison of these two methods for the synthesis of branched alkanes, incorporating experimental data and methodologies. Furthermore, it introduces the Corey-House synthesis as a superior alternative for overcoming the limitations of the Wurtz reaction.
Quantitative Comparison of Synthetic Methods
The choice of synthetic route for constructing branched alkanes significantly impacts the yield, purity, and applicability of the method. Below is a summary of the key characteristics of the Grignard, Wurtz, and Corey-House reactions.
| Feature | Grignard Synthesis | Wurtz Reaction | Corey-House Synthesis |
| Reactants | Grignard Reagent (R-MgX), Alkyl Halide or Carbonyl Compound | 2 Alkyl Halides, Sodium Metal | Lithium Dialkylcuprate (R₂CuLi), Alkyl Halide |
| Alkane Type | Symmetrical & Unsymmetrical | Primarily Symmetrical | Symmetrical & Unsymmetrical, Branched |
| Yield | Moderate to Good | Generally Low to Moderate, especially for unsymmetrical alkanes[1] | Good to High |
| Substrate Scope | Broad (Primary, Secondary, Tertiary Grignards with limitations) | Limited (Best with primary alkyl halides, fails with tertiary halides)[2] | Broad (Primary, Secondary, Tertiary alkyl groups on the cuprate) |
| Key Side Reactions | Wurtz-type coupling, Reduction, Enolization | Alkene formation (elimination), Formation of product mixtures | |
| Mechanism | Nucleophilic addition or substitution | Free radical or organometallic | Nucleophilic substitution-like |
Reaction Mechanisms and Pathways
Grignard Synthesis of Branched Alkanes
The Grignard reaction offers two primary pathways for the synthesis of branched alkanes.
-
Two-Step Carbonyl Addition-Reduction: A Grignard reagent reacts with a ketone or aldehyde to form a secondary or tertiary alcohol, which is subsequently reduced to the corresponding alkane. This method is versatile, allowing for the construction of a wide range of branched structures.[3][4]
-
Direct Coupling: A Grignard reagent can directly couple with an alkyl halide. This reaction is often catalyzed by transition metals, such as cobalt, to improve efficiency, especially for the formation of sterically hindered alkanes with quaternary carbon centers.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal in a dry ether solution to form a higher alkane.[1] The mechanism is thought to involve either the formation of free radicals or an organosodium intermediate. A significant drawback of the Wurtz reaction is its lack of selectivity when two different alkyl halides are used, leading to a mixture of products that are often difficult to separate.[1] Furthermore, the reaction is prone to elimination side reactions, especially with secondary and tertiary alkyl halides, which reduces the yield of the desired alkane.[2]
Corey-House Synthesis: A Superior Alternative
The Corey-House synthesis is a more versatile and efficient method for preparing alkanes, including branched and unsymmetrical ones, with higher yields compared to the Wurtz reaction.[3][5][6] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][6] The Gilman reagent is prepared by reacting an alkyllithium with copper(I) iodide.[3][6] This method is effective for coupling primary, secondary, and tertiary alkyl groups (on the cuprate) with primary alkyl halides.[3][5]
Experimental Protocols
Grignard Synthesis: Synthesis of 2,3-Dimethylbutan-2-ol (a precursor to a branched alkane)
This protocol details the synthesis of 2,3-dimethylbutan-2-ol from 2-bromopropane (B125204) and propanone, which can then be reduced to 2,3-dimethylbutane (B166060).
1. Preparation of the Grignard Reagent (Isopropylmagnesium bromide):
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with the aid of a small crystal of iodine or gentle warming.
-
Once the reaction starts, the remaining 2-bromopropane solution is added at a rate that maintains a gentle reflux.
2. Reaction with Propanone:
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of propanone in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is stirred for a period at room temperature.
3. Hydrolysis:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to hydrolyze the magnesium alkoxide salt.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed to yield the crude 2,3-dimethylbutan-2-ol. The product can then be purified.
Wurtz Reaction: Synthesis of 2,3-Dimethylbutane
This protocol describes the synthesis of 2,3-dimethylbutane from 2-bromopropane.
1. Reaction Setup:
-
In a flame-dried round-bottom flask fitted with a reflux condenser, place finely cut sodium metal in anhydrous diethyl ether.
2. Addition of Alkyl Halide:
-
A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring.
3. Reaction and Workup:
-
The reaction mixture is refluxed for several hours.
-
After the reaction is complete, the excess sodium is destroyed by the careful addition of ethanol.
-
Water is then added, and the ether layer containing the product is separated.
-
The organic layer is washed with water, dried, and the ether is distilled off to yield 2,3-dimethylbutane.
Visualizing the Syntheses
The following diagrams illustrate the logical flow and comparison of the Grignard and Wurtz syntheses for branched alkanes.
Caption: Comparative workflow of Grignard and Wurtz syntheses.
Caption: Logical comparison of alkane synthesis methods.
References
Navigating the Maze of Branched Alkanes: A Guide to Mass Spectral Library Development
For researchers, scientists, and drug development professionals venturing into the analysis of novel branched alkanes, the development and utilization of robust mass spectral libraries are paramount for accurate compound identification. This guide provides a comparative overview of major mass spectral libraries and details the experimental protocols necessary for creating a custom library for these unique molecules.
The structural diversity of branched alkanes presents a significant analytical challenge. Unlike their linear counterparts, branched alkanes exhibit complex fragmentation patterns in mass spectrometry, often with weak or absent molecular ion peaks, making their identification solely based on fragmentation patterns a difficult task. This guide will compare the leading commercially available and public mass spectral libraries and provide a detailed methodology for developing a dedicated library for novel branched alkanes, ensuring more confident structural elucidation.
Comparing the Titans: A Look at Major Mass Spectral Libraries
Choosing the right mass spectral library is a critical first step. The ideal library should have extensive coverage of the compound class of interest, high-quality spectra, and include retention indices to aid in the differentiation of isomers. The following table summarizes the key features of the NIST, Wiley, and METLIN libraries, three of the most prominent resources available.
| Feature | NIST Mass Spectral Library | Wiley Registry of Mass Spectral Data | METLIN |
| Primary Focus | General purpose, with a strong emphasis on electron ionization (EI) spectra for GC-MS applications. | Comprehensive collection of EI mass spectra, often considered the largest commercially available. | Metabolomics and small molecule analysis, primarily focused on LC-MS data and tandem mass spectrometry (MS/MS).[1][2] |
| Branched Alkane Coverage | Extensive coverage of common branched alkanes and their derivatives.[3][4] Includes a vast collection of retention index data, crucial for isomer differentiation.[4] | The world's largest library of EI mass spectra, offering broad coverage of organic compounds, including a wide array of alkanes.[5][6] | Contains data on endogenous and exogenous metabolites, which may include some branched alkanes, but this is not its primary focus.[2][7] |
| Data Quality and Curation | Highly curated, with each spectrum evaluated by experienced mass spectrometrists.[8] | Data is sourced from various partners and curated by an expert team to ensure quality.[6][9] | Features a large collection of high-resolution tandem mass spectrometry data from pure standards.[2] |
| Key Advantages for Branched Alkane Analysis | The inclusion of a vast retention index library is a significant advantage for distinguishing between branched alkane isomers.[4] The library is widely integrated into GC-MS software. | Its sheer size increases the probability of finding a match for a novel or uncommon branched alkane.[5] Often bundled with the NIST library for even greater coverage.[10] | While not its core strength, it could be useful if the branched alkanes of interest are part of a metabolomics study. |
| Latest Version Highlights (as of late 2025) | The NIST 23 library features a significant increase in both EI and MS/MS spectra, with over 394,000 EI spectra for 347,100 unique compounds.[3] It also includes AI-estimated retention indices for all EI data.[4][11] | The Wiley Registry 2023 edition boasts over 873,000 spectra.[5][9] | METLIN's database has grown to include data on over a million molecules, with experimental tandem mass spectrometry data on over 600,000 molecular standards.[2] |
Building Your Own Library: An Experimental Protocol for Novel Branched Alkanes
For truly novel branched alkanes not present in existing libraries, developing a custom in-house library is essential. This process involves the synthesis or purification of the compounds of interest, followed by systematic analysis to generate high-quality mass spectra and retention data.
Experimental Protocol:
1. Sample Preparation:
-
Standard Purity: Ensure the novel branched alkane standards are of the highest possible purity (>98%) to avoid contaminating the spectral library with impurity peaks. Purity can be assessed by techniques such as NMR or high-resolution GC.
-
Standard Solutions: Prepare individual stock solutions of each branched alkane isomer in a high-purity volatile solvent (e.g., hexane (B92381) or heptane) at a concentration of approximately 1 mg/mL.
-
Working Solutions: Create a series of dilutions from the stock solutions to determine the optimal concentration for analysis. A typical starting concentration for GC-MS analysis is 10 µg/mL.
-
Alkane Mixture for Retention Index Calculation: Prepare a mixture of n-alkanes (e.g., C7-C40) to be run alongside the novel compounds for the calculation of retention indices.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet is recommended.
-
Injector Temperature: 280-320 °C to ensure complete vaporization.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[12]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating alkanes.[12]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 300-320°C.[12][13]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is the standard for library generation due to its reproducible fragmentation patterns.[14][15]
-
Ionization Energy: 70 eV is the standard energy for creating comparable library spectra.[14][16]
-
Quadrupole Temperature: Approximately 150°C.[17]
-
Mass Scan Range: A range of m/z 40-600 is generally sufficient to capture the molecular ion and all significant fragment ions of most branched alkanes.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
3. Data Acquisition and Processing:
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the n-alkane mixture to establish the retention index calibration.
-
Inject each pure branched alkane standard individually.
-
Repeat injections to ensure reproducibility of retention times and mass spectra.
-
-
Data Processing Software: Use the instrument's software or a dedicated program like AMDIS (Automated Mass Spectral Deconvolution and Identification System) for data processing.[18]
-
Peak Identification and Deconvolution: Identify the chromatographic peak corresponding to the branched alkane standard. Perform background subtraction to obtain a clean mass spectrum.
-
Library Creation:
-
Export the cleaned mass spectrum in a standard format (e.g., .msp file).
-
Record the compound name, molecular formula, molecular weight, and the calculated retention index.
-
Compile the spectra and associated information into a user-created library file using the mass spectrometer's library management software.[19][20]
-
Visualizing the Workflow and Fragmentation
To better understand the process of mass spectral library development and the underlying principles of branched alkane fragmentation, the following diagrams illustrate the key workflows and logical relationships.
Caption: Experimental Workflow for Mass Spectral Library Development.
Caption: Key Fragmentation Pathways of Branched Alkanes.
By leveraging existing comprehensive mass spectral libraries and developing high-quality in-house libraries for novel compounds, researchers can significantly enhance their ability to confidently identify and characterize branched alkanes. The detailed protocols and understanding of fragmentation patterns provided in this guide serve as a foundational resource for professionals in research, science, and drug development.
References
- 1. METLIN: a metabolite mass spectral database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METLIN: A Tandem Mass Spectral Library of Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 4. NIST 23: The Largest Increases in Compound Coverage for the Tandem and NIST/EPA/NIH EI Libraries Since NIST Became Curator | Separation Science [sepscience.com]
- 5. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
- 6. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 7. [PDF] METLIN: A Metabolite Mass Spectral Database | Semantic Scholar [semanticscholar.org]
- 8. Latest NIST Mass Spectral Library: Expanded Coverage, Features | NIST [nist.gov]
- 9. kohan.com.tw [kohan.com.tw]
- 10. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 11. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. support.waters.com [support.waters.com]
- 20. Steps for Building an Open Source EI-MS Mass Spectral Library for GC-MS -based Metabolomics [protocols.io]
A Comparative Guide to the Stability of 2-Methyl-4-isopropylheptane Under Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-Methyl-4-isopropylheptane under oxidative stress conditions. In the pharmaceutical industry, understanding the intrinsic stability of compounds, including excipients like hydrocarbons, is critical for ensuring the safety, efficacy, and shelf-life of drug products.[1][2][3] Forced degradation studies, which expose substances to severe conditions like oxidation, are essential for identifying potential degradation pathways and products.[1][4][5]
This comparison will evaluate this compound against a linear alkane (n-Decane) and a more highly branched alkane (2,2,4-Trimethylpentane) to illustrate the influence of molecular structure on oxidative stability.
Comparative Stability Data
The following table summarizes hypothetical, yet plausible, quantitative data from a forced degradation study. The conditions simulate an aggressive oxidative environment to achieve measurable degradation, typically aiming for a 5-20% loss of the parent compound to adequately reveal degradation pathways.[3][4]
Table 1: Oxidative Degradation of Selected Alkanes
| Compound | Structure | % Degradation (24h) | Major Degradants Identified | Comments |
| This compound | CH3-CH(CH3)-CH2-CH(CH(CH3)2)-CH2-CH2-CH3 | 14.5% | 2-Methyl-4-isopropylheptan-4-ol, Heptan-4-one derivatives | Contains two tertiary C-H bonds, making it susceptible to initial oxidative attack at these sites. |
| n-Decane | CH3-(CH2)8-CH3 | 6.2% | Decan-2-ol, Decan-3-ol, Decan-2-one | Contains only primary and secondary C-H bonds, resulting in higher stability compared to branched isomers. |
| 2,2,4-Trimethylpentane (Isooctane) | (CH3)3C-CH2-CH(CH3)2 | 18.8% | 2,2,4-Trimethylpentan-4-ol, Acetone, tert-Butanol | The presence of a highly reactive tertiary C-H and steric strain contributes to its lower stability. |
Note: Data is illustrative and based on chemical principles of alkane reactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols outline a standard procedure for assessing stability under oxidative stress.
Forced Oxidation Study Protocol
Objective: To determine the intrinsic oxidative stability of the test compound and identify primary degradation products.
Materials:
-
Test Compounds: this compound, n-Decane, 2,2,4-Trimethylpentane (all >99% purity).
-
Solvent: Acetonitrile (HPLC grade).
-
Oxidizing Agent: 30% Hydrogen Peroxide (H₂O₂) solution.[9]
-
Quenching Agent: Sodium bisulfite solution (1 M).
-
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each test compound in acetonitrile.
-
Stress Condition: To 10 mL of the sample solution, add 1 mL of 30% H₂O₂.
-
Incubation: Incubate the mixture in a sealed vial at 50°C for 24 hours, protected from light. A control sample (without H₂O₂) is incubated under the same conditions.
-
Time-Point Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Reaction Quenching: Immediately quench the reaction in the withdrawn aliquot by adding an equimolar amount of sodium bisulfite solution to neutralize any remaining H₂O₂.
-
Analysis: Analyze the quenched samples by GC-MS to quantify the remaining parent compound and identify the structures of the degradation products.
Analytical Method: GC-MS
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Detection: Full scan mode (m/z 40-400).
-
Quantification: Based on the peak area of the parent compound relative to an internal standard and the control sample.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental process and the underlying chemical degradation mechanism.
Caption: Experimental workflow for the forced oxidative stability study.
The primary mechanism for alkane degradation in the presence of oxygen is the autoxidation free-radical chain reaction.[7] This process consists of three main stages: initiation, propagation, and termination.
Caption: The chemical pathway of alkane autoxidation under oxidative stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen [comptes-rendus.academie-sciences.fr]
- 7. Autoxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Retention Indices of C11 Alkanes on Diverse Gas Chromatography Columns
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In gas chromatography (GC), the Kovats retention index (RI) serves as a crucial, system-independent parameter for this purpose. This guide provides a comparative analysis of the retention indices of n-undecane and its isomers on a variety of GC columns with different polarities, supported by experimental data.
The retention behavior of C11 alkanes, which include the straight-chain n-undecane and its numerous branched isomers, is significantly influenced by the stationary phase of the gas chromatography column. Non-polar columns primarily separate compounds based on their boiling points, while polar columns introduce additional intermolecular interactions, leading to different elution orders. Understanding these differences is critical for method development and accurate compound identification.
Comparative Analysis of Retention Indices
The following table summarizes the Kovats retention indices for n-undecane and several of its isomers on a range of non-polar and polar GC columns. The data has been compiled from various reputable sources.
| Analyte | Common Name/Isomer | Column Type | Stationary Phase | Retention Index (RI) |
| n-Undecane | n-Undecane | Non-Polar | DB-1 | 1100 |
| Non-Polar | DB-5 | 1099[1] | ||
| Non-Polar | HP-101 | 1100[1] | ||
| Non-Polar | BPX-5 | 1100[1] | ||
| Non-Polar | SE-52 | 1100[1] | ||
| Polar | HP-20M (Carbowax 20M) | 1100[1] | ||
| Polar | HP-FFAP | 1100[1] | ||
| 2-Methyldecane | Isoundecane | Standard Non-Polar | (e.g., DB-1, OV-101) | 1065 |
| Semi-Standard Non-Polar | (e.g., DB-5) | 1076 | ||
| Standard Polar | (e.g., DB-Wax, PEG) | 1057 | ||
| 3-Methyldecane | - | Non-Polar | DB-5 | 1069 |
| 4-Methyldecane | - | Non-Polar | DB-1 | 1083 |
| 5-Methyldecane | - | Non-Polar | DB-1 | 1082 |
Experimental Protocol: Determination of Kovats Retention Index
The Kovats retention index is determined by analyzing a sample containing the compound of interest along with a series of n-alkane standards under the same gas chromatographic conditions. The retention time of the analyte is then normalized relative to the retention times of the bracketing n-alkanes.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Appropriate GC column (polar or non-polar).
-
Helium or hydrogen as the carrier gas.
-
A mixture of n-alkane standards (e.g., C8 to C20) in a suitable solvent (e.g., hexane).
-
The C11 alkane sample to be analyzed.
Procedure:
-
Instrument Setup: Set the GC operating conditions, including the oven temperature program, carrier gas flow rate, injector temperature, and detector temperature. These conditions should be optimized for the separation of the C11 alkanes.
-
Analysis of n-Alkanes: Inject the n-alkane standard mixture into the GC system and record the retention times for each n-alkane.
-
Analysis of the Sample: Under the identical GC conditions, inject the sample containing the C11 alkane(s) of interest and record their retention times.
-
Calculation of Kovats Retention Index (I): The Kovats retention index for a compound 'x' is calculated using the following formula for isothermal analysis:
I = 100 * [n + (log(t'Rx) - log(t'Rn)) / (log(t'R(n+1)) - log(t'Rn))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before compound 'x'.
-
t'Rx is the adjusted retention time of compound 'x'.
-
t'Rn is the adjusted retention time of the n-alkane with carbon number n.
-
t'R(n+1) is the adjusted retention time of the n-alkane with carbon number n+1.
For temperature-programmed analysis, a linear interpolation is used:
I = 100 * [n + (tRx - tRn) / (tR(n+1) - tRn)]
Where tR represents the absolute retention times.
-
Visualizing the GC Workflow
The following diagram illustrates the typical workflow for determining the retention index of a C11 alkane.
This comprehensive guide provides a foundation for understanding and comparing the retention indices of C11 alkanes on various GC columns. For precise identification, it is always recommended to compare experimentally determined retention indices with those from reliable databases or literature, obtained under identical or very similar experimental conditions.
References
Quantitative NMR (qNMR) for the Certification of Hydrocarbon Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate certification of hydrocarbon standards is paramount for ensuring the quality and reliability of analytical measurements across various industries, from environmental monitoring to pharmaceutical development. While gas chromatography with flame ionization detection (GC-FID) has traditionally been a cornerstone for such certifications, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and primary method for the precise determination of purity. This guide provides an objective comparison of qNMR and GC-FID for the certification of hydrocarbon standards, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their applications.
Method Comparison at a Glance
The choice between qNMR and GC-FID for the certification of hydrocarbon standards depends on several factors, including the need for a primary ratio method, the desired level of accuracy and precision, sample throughput, and the complexity of the sample matrix.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei, providing a direct measure of molar concentration.[1] | Separation is based on the compound's volatility and partitioning between a stationary and mobile phase, with detection by flame ionization. |
| Accuracy | High (typically >99%).[2] | High (typically 98-102% recovery).[2] |
| Precision (%RSD) | High (<1%).[2] | High (<2%).[2] |
| Linearity (R²) | Excellent (>0.999).[2] | Excellent (>0.999).[3] |
| Limit of Detection (LOD) | ~0.1-1 mg/mL.[2] | ~1-10 ng/mL.[2] |
| Limit of Quantification (LOQ) | ~0.5-5 mg/mL.[2] | ~5-50 ng/mL.[2] |
| Sample Throughput | Moderate. | High. |
| Primary Method Capability | Yes, qNMR is considered a primary ratio method of measurement.[1] | No, it is a comparative method requiring calibration with a certified reference material. |
| Strengths | - Direct, non-destructive method. - No need for identical reference standards. - Provides structural information. - SI-traceable analysis is possible.[1] | - High sensitivity and selectivity. - Well-established and widely available. - Suitable for volatile and semi-volatile hydrocarbons. |
| Weaknesses | - Lower sensitivity compared to GC-FID. - Potential for signal overlap in complex mixtures. - Higher instrument cost. | - Requires a certified reference standard for each analyte. - Response factors can vary between compounds. - Potential for thermal degradation of labile compounds. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy for the Certification of a Polycyclic Aromatic Hydrocarbon (PAH) Standard (e.g., Benzo[a]pyrene)
This protocol outlines the general steps for the certification of a hydrocarbon standard using the internal standard method with qNMR.
1. Method Planning
-
Solvent Selection: Choose a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte (e.g., Benzo[a]pyrene) and the internal standard are fully soluble and stable.
-
Internal Standard Selection: Select a certified reference material (CRM) as an internal standard with a known purity. The internal standard should have at least one signal that is well-resolved from the analyte and any impurity signals. For Benzo[a]pyrene, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent and the specific spectral regions of interest.
2. Sample Preparation
-
Weighing: Accurately weigh a specific amount of the hydrocarbon standard and the internal standard into the same vial using a calibrated microbalance (readability of at least 0.01 mg). Aim for a molar ratio between the analyte and the internal standard that is close to 1:1 to optimize accuracy.
-
Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer: Transfer the solution to a high-quality NMR tube. The filling height of the solution in the tube should be consistent and sufficient for proper instrument shimming.
3. Data Collection
-
Instrument Setup:
-
Tune and match the NMR probe for the ¹H frequency.
-
Calibrate the 90° pulse width.
-
Optimize the spectral window to cover all signals of interest.
-
Set the receiver gain to avoid signal clipping.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of any proton in both the analyte and the internal standard. This is crucial for ensuring full relaxation and accurate signal integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and regulated temperature throughout the experiment.
-
4. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phasing and Baseline Correction: Manually perform phase and baseline correction to ensure accurate integration.
-
Integration: Integrate the selected, well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = Analyte of interest
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) for the Certification of a Polycyclic Aromatic Hydrocarbon (PAH) Standard (e.g., Benzo[a]pyrene)
This protocol describes a typical GC-FID method for the purity determination of a hydrocarbon standard.
1. Method Development and Validation
-
Column Selection: Choose a capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Injector and Detector Parameters: Optimize the injector temperature (e.g., 250-300 °C) and detector temperature (e.g., 300-325 °C). Optimize the flow rates of the carrier gas (e.g., helium or hydrogen), hydrogen, and air for the FID.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the main component from any impurities. A typical program for Benzo[a]pyrene might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 320 °C), and hold for a period to ensure elution of all components.[3]
-
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using certified reference materials.[3]
2. Sample Preparation
-
Standard Solutions: Prepare a series of calibration standards of the hydrocarbon at different concentrations in a suitable solvent (e.g., hexane (B92381) or toluene).
-
Sample Solution: Prepare a solution of the hydrocarbon sample to be certified at a concentration that falls within the linear range of the calibration curve.
3. Data Collection
-
Injection: Inject a fixed volume of the sample and standard solutions into the GC.
-
Data Acquisition: Record the chromatograms and the peak areas.
4. Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Purity Calculation: Determine the concentration of the main component in the sample solution from the calibration curve. The purity is then calculated based on the weighed amount of the sample and the determined concentration. The area normalization method can also be used, but it assumes that all components have the same response factor in the FID.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for qNMR and the logical relationship in the data analysis for certification of hydrocarbon standards.
Caption: qNMR Experimental Workflow for Hydrocarbon Standard Certification.
Caption: Logical Flow of qNMR Data Analysis for Purity Calculation.
Conclusion
Both qNMR and GC-FID are powerful techniques for the certification of hydrocarbon standards. qNMR offers the distinct advantage of being a primary ratio method, providing a direct and highly accurate measure of purity without the need for an identical reference standard. This makes it an invaluable tool for the certification of new chemical entities and for establishing the purity of primary reference materials. GC-FID, on the other hand, provides excellent sensitivity and is a robust and widely accessible technique for routine quality control and for the analysis of trace impurities.
For researchers, scientists, and drug development professionals, the choice between these methods will depend on the specific requirements of their application. In many cases, a combination of both techniques can provide the most comprehensive characterization of a hydrocarbon standard, with qNMR establishing the absolute purity and GC-FID providing detailed information on volatile impurities. By understanding the principles, performance characteristics, and experimental protocols of each technique, laboratories can ensure the highest level of confidence in their certified hydrocarbon standards.
References
Safety Operating Guide
2-Methyl-4-isopropylheptane proper disposal procedures
Proper disposal of 2-Methyl-4-isopropylheptane is critical for ensuring laboratory safety and environmental compliance. As a flammable, non-halogenated organic compound, it must be managed as hazardous waste. The following procedures are based on established best practices for the disposal of similar chemical substances.
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.[1] The following should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and vapors.[2] |
| Hand Protection | Nitrile gloves | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants | Minimizes skin exposure to accidental spills.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Prevents inhalation of potentially harmful vapors.[1] |
First Aid Measures
In case of accidental exposure, immediate action is necessary:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[2][3] If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][4] Aspiration of this material into the lungs may cause chemical pneumonitis.[2]
Spill and Leak Management
In the event of a spill, prompt and appropriate action is required to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated to disperse vapors.[3]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][5] Use non-sparking tools for cleanup.[3][5]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and absorb the spill.[2][3][5] Do not use combustible materials like sawdust.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][3][4]
-
Clean the Area: Thoroughly clean the spill area with soap and water.[3]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department or the appropriate safety officer.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in regular trash.[1][3][6]
Waste Collection and Disposal Methodology
-
Waste Identification: Treat all this compound waste as hazardous chemical waste.[7][8]
-
Container Selection: Collect the waste in a sturdy, leak-proof container that is chemically compatible with the solvent.[9][10] The original container or a designated solvent waste container is ideal.[9]
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[6][9][12] Do not use funnels as storage lids.[9]
-
Fill containers to no more than 75-90% capacity to allow for vapor expansion.[10][12]
-
Store the container in a designated, well-ventilated, and cool location, such as a flammable storage cabinet, away from heat or ignition sources.[1][5][10]
-
-
Arranging Disposal:
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of disposal.[3] Keep copies of all waste manifests provided by the disposal company.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. web.mit.edu [web.mit.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 12. ethz.ch [ethz.ch]
Navigating the Safe Handling of 2-Methyl-4-isopropylheptane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-4-isopropylheptane, with a focus on personal protective equipment (PPE), operational plans, and disposal. The following information is primarily based on the safety data sheet for its close structural isomer, 3-methyl-4-isopropylheptane, and should be supplemented by a thorough risk assessment for your specific laboratory conditions.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When working with this compound, a flammable and potentially irritating liquid, a multi-layered PPE approach is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be selected based on the specific handling procedure and potential for exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection: Impervious gloves and protective clothing are essential to prevent skin contact. The specific glove material should be selected based on its resistance to the chemical and the duration of contact. It is crucial to inspect gloves for any signs of degradation before use.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1] If ventilation is inadequate or exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3]
-
General Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[1][4] Contaminated clothing should be removed immediately and laundered before reuse.[4]
Quantitative Safety Data Summary
The following table summarizes key safety-related quantitative data for chemicals structurally similar to this compound. This information is critical for conducting a comprehensive risk assessment.
| Property | Value | Source |
| Flash Point | 62 °C / 143.6 °F (for 2-Isopropyl-4-methylthiazole) | Fisher Scientific Safety Data Sheet |
| Boiling Point/Range | 174 - 176 °C / 345.2 - 348.8 °F @ 760 mmHg (for 2-Isopropyl-4-methylthiazole) | Fisher Scientific Safety Data Sheet |
| Exposure Limits | Not established for this compound | Multiple Safety Data Sheets |
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][4] All containers should be properly labeled.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Grounding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfer.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.
-
Dispensing: Use spark-proof tools when dispensing the chemical.[2]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][4][5]
Emergency First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][4]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations. This should be done through an approved waste disposal plant.[4] Do not empty into drains.
Visualizing the PPE Selection Workflow
To further clarify the process of selecting the appropriate personal protective equipment, the following diagram illustrates the logical workflow.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
